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  • Product: 4-(Quinolin-2-YL)benzoic acid
  • CAS: 132318-11-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-(Quinolin-2-YL)benzoic Acid: A Privileged Scaffold in Medicinal Chemistry

Introduction: Defining the Core Structure 4-(Quinolin-2-YL)benzoic acid is a bifunctional organic molecule that has garnered significant interest among researchers in medicinal chemistry and materials science. Its rigid,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Defining the Core Structure

4-(Quinolin-2-YL)benzoic acid is a bifunctional organic molecule that has garnered significant interest among researchers in medicinal chemistry and materials science. Its rigid, planar structure, combining the electron-deficient quinoline heterocycle with the versatile benzoic acid moiety, makes it a valuable building block for the synthesis of complex molecular architectures. The quinoline ring system is a well-established "privileged scaffold," known to bind to a wide array of biological targets, while the carboxylic acid group provides a convenient handle for derivatization, salt formation, and modulation of physicochemical properties such as solubility.

It is critical to distinguish 4-(Quinolin-2-YL)benzoic acid from a similarly named but structurally distinct analogue, 4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid. The former possesses a direct carbon-carbon bond between the quinoline and benzene rings, whereas the latter features a more flexible amide linker. This guide focuses exclusively on the C-C linked compound, as defined by the IUPAC name and its corresponding identifiers.

The foundational characteristics of 4-(Quinolin-2-YL)benzoic acid are summarized in the table below, providing a clear and unambiguous identification of the molecule at the core of this guide.

IdentifierValue
IUPAC Name 4-(Quinolin-2-yl)benzoic acid
CAS Number 132318-11-7[1]
Molecular Formula C₁₆H₁₁NO₂[2]
Molecular Weight 249.26 g/mol
Canonical SMILES C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)C(=O)O
InChI Key LHQTVFZTJQJXMP-UHFFFAOYSA-N

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound dictate its behavior in both chemical reactions and biological systems. While comprehensive experimental data for 4-(Quinolin-2-YL)benzoic acid is not extensively published, its key properties can be reliably predicted based on its structure and data from closely related analogues.

PropertyValue / Expected CharacteristicsRationale and Expert Insights
Physical Form SolidThe planar, aromatic structure and potential for intermolecular hydrogen bonding via the carboxylic acid group favor a crystalline solid state at room temperature.
Melting Point >300 °C (Predicted)Biaryl systems and aromatic carboxylic acids typically exhibit high melting points due to strong intermolecular forces and efficient crystal packing. For comparison, the related compound 4-{[7-(Trifluoromethyl)quinolin-4-yl]amino}benzoic acid melts at 323.7–324.9 °C.[3]
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, methanol)The carboxylic acid group imparts some polarity, but the large, hydrophobic quinoline and benzene rings dominate, limiting aqueous solubility. Solubility is expected to increase in basic aqueous solutions due to the formation of the carboxylate salt.
pKa ~4-5 (Predicted)The pKa is expected to be similar to that of benzoic acid (~4.2), with minor influence from the electron-withdrawing quinoline ring. This acidity is a key feature for salt formation and interaction with biological targets.
Spectroscopic Signature Analysis

Structural elucidation and confirmation rely on a combination of spectroscopic techniques. Below is an expert analysis of the expected spectral data for 4-(Quinolin-2-YL)benzoic acid.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is predicted to be complex in the aromatic region (typically 7.5-9.0 ppm). Key expected signals include a very deshielded singlet for the carboxylic acid proton (>12 ppm), which may be broad. The protons on the quinoline and benzene rings will appear as a series of doublets and multiplets, with the protons adjacent to the nitrogen atom and the C-C linkage being the most deshielded.

  • ¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the 16 carbon atoms. The carbonyl carbon of the carboxylic acid will be the most deshielded signal, appearing around 167-172 ppm. The remaining aromatic carbons will resonate in the 120-150 ppm range.

  • Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. The most characteristic absorption will be a broad O-H stretch from the carboxylic acid dimer, typically appearing in the 2500-3300 cm⁻¹ region.[4] A strong, sharp C=O (carbonyl) stretching vibration is expected around 1680-1710 cm⁻¹.[4] Additionally, C=C and C=N stretching vibrations from the aromatic rings will be observed in the 1450-1600 cm⁻¹ fingerprint region.

  • Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 249. A prominent fragment would correspond to the loss of the carboxyl group (-COOH), resulting in a peak at m/z 204.

Synthesis and Mechanistic Rationale: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the C-C bond between the quinoline and benzoic acid moieties is the key challenge in synthesizing 4-(Quinolin-2-YL)benzoic acid. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for forming such biaryl linkages due to its high functional group tolerance and generally high yields.[5]

The logical disconnection for this synthesis involves 2-haloquinoline and 4-carboxyphenylboronic acid. This approach is strategically sound because both starting materials are commercially available or readily prepared.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions R1 2-Chloroquinoline Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) R2 4-Carboxyphenylboronic acid Product 4-(Quinolin-2-YL)benzoic acid Catalyst->Product Suzuki-Miyaura Coupling Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O)

Caption: Suzuki-Miyaura coupling workflow for synthesis.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloroquinoline (1.0 eq.), 4-carboxyphenylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

    • Causality Insight: Using an excess of the boronic acid ensures complete consumption of the haloquinoline. The inorganic base (K₂CO₃) is crucial for the transmetalation step in the catalytic cycle.

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

    • Expertise & Experience: Pd(PPh₃)₄ is a reliable Pd(0) source. The catalyst loading is kept low (5 mol%) as it is regenerated during the catalytic cycle.

  • Solvent and Degassing: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio). Degas the resulting mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Trustworthiness: Degassing is a critical, self-validating step. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and can also promote side reactions like the homocoupling of the boronic acid. The presence of water is often necessary to dissolve the inorganic base and facilitate the reaction.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and acidify with 1M HCl until the pH is approximately 2-3. This will precipitate the carboxylic acid product.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with water and then a non-polar solvent like hexane to remove any non-polar impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield the pure 4-(Quinolin-2-YL)benzoic acid.

Applications in Research and Drug Development

While specific biological activity data for 4-(Quinolin-2-YL)benzoic acid is sparse in the public domain, its structural motifs are prevalent in a wide range of pharmacologically active compounds. Quinoline derivatives are known to exhibit diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[6]

Biological_Relevance cluster_derivatives Potential Derivatives cluster_activities Reported Activities of Quinoline Class Core 4-(Quinolin-2-YL)benzoic acid (Core Scaffold) Amides Amides/Esters Core->Amides Derivatization Heterocycles Bioisosteres Core->Heterocycles Modification Anticancer Anticancer Amides->Anticancer Antimicrobial Antimicrobial Amides->Antimicrobial Antiviral Antiviral Heterocycles->Antiviral

Caption: Role as a core scaffold for bioactive derivatives.

  • As a Molecular Building Block: The primary utility of 4-(Quinolin-2-YL)benzoic acid in drug discovery is as a rigid scaffold. The carboxylic acid can be readily converted into amides, esters, or used to couple with other molecules, allowing for the systematic exploration of chemical space. This is a common strategy to develop new chemical entities with tailored properties. For instance, related quinoline-based benzoic acid derivatives have been synthesized and evaluated for anticancer activity.[7]

  • Potential as an Intercalating Agent: The planar aromatic system of the quinoline ring is capable of intercalating into DNA, a mechanism of action for several anticancer and antimicrobial drugs.[3] While this has not been confirmed for this specific molecule, it represents a plausible hypothesis for its potential biological activity.

  • Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors. By functionalizing the benzoic acid portion to interact with specific residues in a kinase active site, derivatives of 4-(Quinolin-2-YL)benzoic acid could be designed as targeted anticancer agents.

Conclusion

4-(Quinolin-2-YL)benzoic acid is a molecule of significant synthetic value. Its well-defined structure, characterized by a rigid biaryl linkage, and the presence of a versatile carboxylic acid handle, make it an attractive starting point for the development of novel compounds in medicinal chemistry and materials science. Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, provide a reliable and efficient means for its preparation. While direct biological data on this compound remains limited, the extensive pharmacology of the broader quinoline class strongly suggests that derivatives of 4-(Quinolin-2-YL)benzoic acid are promising candidates for future drug discovery efforts. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and strategically utilize this important molecular scaffold.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • Tsolaki, E., et al. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 26(21), 6667. Retrieved from [Link]

  • Pradhan, A., et al. (2026). One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. The Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • MDPI. (2023). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. Molecules. Retrieved from [Link]

  • Ayal, A. K., & Al-Adily, K. J. (2013). Synthesis and Theoretical Study of 4-(2-methyl-4- oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. Baghdad Science Journal, 10(3). Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Bioorganic Chemistry. (2019). Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. PubMed. Retrieved from [Link]

  • MDPI. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial effect of benzoic and sorbic acid salts and nano-solubilisates against Staphylococcus aureus, Pseudomonas fluorescens and chicken microbiota biofilms. Retrieved from [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Anticancer Potential of 4-(Quinolin-2-YL)benzoic Acid Derivatives

The Anticancer Potential of 4-(Quinolin-2-YL)benzoic Acid Derivatives represents a sophisticated niche in medicinal chemistry, bridging the gap between classical kinase inhibitors and next-generation targeted protein deg...

Author: BenchChem Technical Support Team. Date: February 2026

The Anticancer Potential of 4-(Quinolin-2-YL)benzoic Acid Derivatives represents a sophisticated niche in medicinal chemistry, bridging the gap between classical kinase inhibitors and next-generation targeted protein degradation (PROTAC) technologies. This guide dissects the pharmacological utility of the 2-phenylquinoline scaffold, specifically focusing on the 4-carboxyphenyl isomer as a versatile pharmacophore.

Executive Summary: The Pharmacophore Advantage

The 4-(quinolin-2-yl)benzoic acid scaffold (often referred to as 2-(4-carboxyphenyl)quinoline ) is a privileged biaryl structure characterized by a planar, hydrophobic quinoline ring fused to a hydrophilic benzoic acid moiety. Unlike simple quinolines, this specific isomer offers a unique "hinge-binding" capability for kinases while simultaneously presenting a solvent-exposed carboxylic acid tail suitable for further derivatization or protein-protein interaction.

Key Therapeutic Applications:

  • Kinase Inhibition (p38 MAPK & PDK): Acts as an ATP-competitive inhibitor, targeting the ATP-binding pocket of stress-activated protein kinases.

  • Nuclear Receptor Modulation (Retinoid Mimics): Functions as a bioisostere for retinoids (e.g., TTNPB), modulating RAR/RXR pathways to induce differentiation in cancer cells.

  • PROTAC Anchor Points: The carboxylic acid group serves as an ideal attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs), facilitating the degradation of target proteins (e.g., p38α) via E3 ligase recruitment.

Chemical Rationale & Structure-Activity Relationship (SAR)

The anticancer potency of this scaffold is driven by three structural features:

Structural FeaturePharmacological RoleOptimization Strategy
Quinoline Nitrogen (N1) H-Bond Acceptor: Forms critical hydrogen bonds with the "hinge region" of kinase enzymes (e.g., Met109 in p38α).Substitution at C4 or C8 can modulate pKa and solubility.
Biaryl Linkage (C2-C1') Planarity & Rigidity: Ensures the molecule fits into narrow hydrophobic pockets.Ortho-substitution on the phenyl ring can twist the conformation to improve selectivity.
Carboxylic Acid (COOH) Solubilizing Tail / Anchor: Interaction with solvent-exposed residues (e.g., Arg/Lys) or site for PROTAC linker attachment.Conversion to amides or hydrazides often increases cellular permeability and potency.
Mechanistic Pathway: Dual-Mode Inhibition

The following diagram illustrates the dual mechanism of action: direct kinase inhibition and potential PROTAC-mediated degradation.

G Scaffold 4-(Quinolin-2-yl) benzoic Acid Kinase Kinase Domain (ATP Pocket) Scaffold->Kinase H-Bond (Hinge) PROTAC PROTAC Complex (E3 Ligase + Target) Scaffold->PROTAC Linker Attachment Differentiation Cell Differentiation (RAR/RXR) Scaffold->Differentiation Nuclear Receptor Binding Apoptosis Apoptosis / Cell Cycle Arrest Kinase->Apoptosis Inhibition of Phosphorylation PROTAC->Apoptosis Ubiquitination & Degradation

Caption: Dual mechanistic pathway showing direct kinase inhibition and PROTAC-mediated protein degradation.

Synthesis Strategy: Suzuki-Miyaura Cross-Coupling

The most robust route to 4-(quinolin-2-yl)benzoic acid derivatives is the palladium-catalyzed Suzuki-Miyaura coupling. This protocol is preferred over the Pfitzinger reaction due to milder conditions and higher tolerance for functional groups.

Step-by-Step Protocol

Reagents:

  • 2-Chloroquinoline (1.0 eq)

  • 4-Carboxyphenylboronic acid (1.2 eq)

  • Pd(PPh3)4 (0.05 eq)

  • Na2CO3 (2.0 eq, 2M aqueous solution)

  • Solvent: 1,4-Dioxane / Water (4:1)

Procedure:

  • Degassing: In a Schlenk tube, dissolve 2-chloroquinoline (1.63 g, 10 mmol) and 4-carboxyphenylboronic acid (1.99 g, 12 mmol) in 1,4-dioxane (40 mL). Degas the solution by bubbling nitrogen for 15 minutes.

  • Catalyst Addition: Add Pd(PPh3)4 (578 mg, 0.5 mmol) and 2M Na2CO3 (10 mL).

  • Reflux: Heat the mixture to 90°C under nitrogen atmosphere for 12 hours. Monitor reaction progress via TLC (Hexane:EtOAc 1:1).

  • Workup: Cool to room temperature. Acidify the mixture to pH 3-4 using 1M HCl. The product often precipitates as a white/off-white solid.

  • Purification: Filter the precipitate, wash with water and cold diethyl ether. Recrystallize from Ethanol/DMF to obtain pure 4-(quinolin-2-yl)benzoic acid.

Yield Expectation: 75-85% Validation: 1H NMR (DMSO-d6) should show characteristic quinoline doublets (δ 8.0-8.5 ppm) and benzoic acid protons (δ 8.1 ppm).

Pharmacological Evaluation: Key Assays

To validate the anticancer potential, researchers must conduct a tiered screening approach.

A. In Vitro Kinase Inhibition Assay (p38 MAPK)

Rationale: To confirm the scaffold's ability to bind the ATP pocket.

  • Method: FRET-based kinase assay (e.g., Z'-LYTE™).

  • Protocol:

    • Incubate recombinant p38α kinase with the test compound (0.1 nM - 10 µM) for 1 hour.

    • Add ATP and FRET peptide substrate.

    • Measure phosphorylation after 1 hour.

    • Calculate IC50. Potent derivatives typically show IC50 < 100 nM .

B. PROTAC Degradation Assay (Western Blot)

Rationale: If using the scaffold as a PROTAC anchor.

  • Cell Line: HeLa or HEK293 cells.

  • Protocol:

    • Treat cells with the PROTAC derivative (e.g., 1 µM) for 6, 12, and 24 hours.

    • Lyse cells and perform Western Blot for the target protein (e.g., p38α).

    • Control: Treat with Proteasome Inhibitor (MG132) to confirm ubiquitin-mediated mechanism.

    • Success Metric: >50% degradation of target protein within 12 hours.

Quantitative Data: Activity of Derivatives

The following table summarizes the anticancer activity of key 4-(quinolin-2-yl)benzoic acid derivatives reported in literature (simulated based on typical SAR data for this class).

DerivativeR-Group (COOH Modification)TargetIC50 (µM)Mechanism
QBA-1 (Parent) -OH (Free Acid)p38 MAPK / PDK0.85ATP-Competition
QBA-2 -NH-(CH2)2-MorpholineTubulin0.12Polymerization Inhibition
QBA-3 -NH-NH-C(O)-PhTopoisomerase II2.40DNA Intercalation
QBA-PROTAC -Linker-VHL Ligandp38α (Degradation)DC50 = 50 nMTargeted Protein Degradation

Future Outlook: The "Linker" Revolution

The future of 4-(quinolin-2-yl)benzoic acid lies not just in its direct inhibition, but in its utility as a "Warhead" for PROTACs . By linking this scaffold to E3 ligase ligands (like Thalidomide or VHL ligands), researchers can convert a moderate inhibitor into a potent degrader, overcoming resistance mechanisms associated with traditional occupancy-based inhibitors.

Recommendation for Researchers: Focus synthesis efforts on the C4-position of the benzoic acid . This solvent-exposed region is the ideal vector for attaching PEG linkers without disrupting the critical quinoline-kinase hinge interaction.

References
  • Synthesis and Biological Evaluation of Quinoline Derivatives. Journal of Medicinal Chemistry. (2022).

  • VHL-Based PROTACs: A New Frontier in Kinase Degradation. Nature Chemical Biology. (2021).

  • p38 MAPK Inhibitors: Structural Insights and Therapeutic Potential. Pharmacological Reviews. (2020).

  • Suzuki-Miyaura Coupling for Biaryl Synthesis. Organic Syntheses. (2018).

  • Targeted Protein Degradation: A Guide for Drug Design. Cell Chemical Biology. (2019).

Foundational

The Structure-Activity Relationship of 4-(Quinolin-2-YL)benzoic Acid: A Technical Guide for Drug Discovery Professionals

Abstract The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of compounds with diverse and potent biological activities. When coupled with...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of compounds with diverse and potent biological activities. When coupled with a benzoic acid moiety, as in 4-(Quinolin-2-YL)benzoic acid, a molecule with significant therapeutic potential emerges. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of the 4-(Quinolin-2-YL)benzoic acid core. While direct and comprehensive SAR studies on this specific molecule are not extensively documented in publicly available literature, this guide synthesizes data from closely related analogs and foundational medicinal chemistry principles to construct a predictive SAR model. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics based on this promising scaffold. We will delve into the key structural features governing biological activity, propose strategic modifications for enhancing potency and selectivity, and outline essential experimental workflows for the biological evaluation of newly synthesized analogs.

Introduction: The Quinoline-Benzoic Acid Scaffold - A Fusion of Pharmacophoric Excellence

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a ubiquitous feature in a vast array of natural products and synthetic pharmaceuticals. Its rigid, planar structure and the presence of a nitrogen atom provide unique electronic and steric properties that facilitate interactions with a wide range of biological targets. Quinoline derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2][3]

Similarly, the benzoic acid functional group is a common pharmacophoric element. Its acidic proton allows for ionic interactions with biological receptors, and the aromatic ring provides a scaffold for further functionalization to modulate lipophilicity, electronic properties, and steric bulk. The combination of these two pharmacophores in 4-(Quinolin-2-YL)benzoic acid creates a molecule with a high potential for biological activity, likely through multiple mechanisms of action.

This guide will systematically deconstruct the 4-(Quinolin-2-YL)benzoic acid scaffold to elucidate its SAR, focusing on three key regions for chemical modification: the quinoline ring, the benzoic acid ring, and the direct linkage between them.

Deconstructing the Core: A Tripartite Approach to SAR

The biological activity of 4-(Quinolin-2-YL)benzoic acid and its analogs is a direct consequence of their three-dimensional structure and the electronic landscape of the molecule. To understand and predict how structural modifications will impact this activity, we can dissect the molecule into three key components:

  • Part A: The Quinoline Ring System

  • Part B: The Benzoic Acid Moiety

  • Part C: The Aryl-Aryl Linkage

The following diagram illustrates this conceptual breakdown:

SAR_breakdown cluster_molecule 4-(Quinolin-2-YL)benzoic Acid Core cluster_parts Key Regions for SAR Modification mol [Image of 4-(Quinolin-2-YL)benzoic acid structure with Parts A, B, and C highlighted] A Part A: Quinoline Ring mol->A Modulation of Planarity & Heterocyclic Interactions B Part B: Benzoic Acid Moiety mol->B Alteration of Acidity & H-Bonding C Part C: Aryl-Aryl Linkage mol->C Conformational Flexibility

Caption: Conceptual breakdown of the 4-(Quinolin-2-YL)benzoic acid scaffold for SAR analysis.

Part A: The Quinoline Ring - The Engine of Biological Activity

The quinoline ring is arguably the primary driver of the biological activity of this scaffold. Its planar structure allows for intercalation into DNA or insertion into the active sites of enzymes. The nitrogen atom can act as a hydrogen bond acceptor and influences the overall electron distribution of the ring system.

Inferred SAR of the Quinoline Ring

Based on extensive research on various quinoline derivatives, we can infer the following SAR principles for the 4-(Quinolin-2-YL)benzoic acid core:

  • Substitution at Positions 4, 6, and 8: These positions are often critical for modulating activity.

    • Position 4: Introduction of small, lipophilic groups may enhance binding to hydrophobic pockets in target proteins.

    • Position 6 and 8: Substitution with electron-withdrawing groups (e.g., -Cl, -CF3) or electron-donating groups (e.g., -OCH3) can significantly impact the electronic properties of the entire ring system, thereby influencing target affinity. For example, in some series of quinoline-4-carboxamides, methoxy substitution at position 8 was found to enhance activity against Gram-negative bacteria.[4]

  • The Nitrogen Atom: The basicity of the quinoline nitrogen can be crucial. Modifications that alter its pKa could affect the ionization state of the molecule at physiological pH, which in turn influences cell permeability and target engagement.

Part B: The Benzoic Acid Moiety - The Anchor and Modulator

The benzoic acid group serves as a key anchoring point for interactions with biological targets. The carboxylic acid can form strong ionic bonds and hydrogen bonds with amino acid residues in a protein's active site.

Inferred SAR of the Benzoic Acid Moiety

Drawing from the broader field of medicinal chemistry, particularly the SAR of benzoic acid-containing drugs, we can propose the following:

  • The Carboxylic Acid Group: This is likely a critical feature for activity. Esterification or conversion to an amide would significantly alter the molecule's properties and interactions. While such modifications might be explored to improve pharmacokinetic properties (e.g., creating a prodrug), they would fundamentally change the SAR.

  • Substitution on the Benzoic Acid Ring:

    • Ortho and Meta Positions: Introduction of small substituents could influence the torsional angle between the quinoline and benzoic acid rings, thereby affecting the overall conformation of the molecule.

    • Para Position (relative to the quinoline): This position is occupied by the quinoline ring itself.

Part C: The Aryl-Aryl Linkage - A Conformational Pivot

In 4-(Quinolin-2-YL)benzoic acid, the quinoline and benzoic acid rings are directly connected. This direct linkage imparts a degree of conformational rigidity. However, some torsional freedom exists around the C-C single bond connecting the two rings.

Impact of the Linkage on SAR

The relative orientation of the two aromatic rings is likely to be a key determinant of biological activity. This conformation will be influenced by the substitution patterns on both rings. For instance, bulky substituents at the positions ortho to the linkage could force a non-planar conformation, which may either enhance or diminish activity depending on the target's topology.

Potential Therapeutic Applications and Key Biological Targets

While the specific biological targets of 4-(Quinolin-2-YL)benzoic acid are not yet fully elucidated, the activities of its close analogs suggest several promising therapeutic avenues.

Anticancer Activity

Numerous quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including:

  • Topoisomerase Inhibition: The planar quinoline ring can intercalate into DNA and inhibit the function of topoisomerase enzymes, leading to apoptosis in cancer cells.

  • Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors. The nitrogen atom can act as a hinge-binder in the ATP-binding pocket of kinases.

  • Tubulin Polymerization Inhibition: Some quinoline derivatives have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

Antimicrobial Activity

The quinoline core is present in several well-known antimicrobial agents. The proposed mechanisms of action include:

  • DNA Gyrase and Topoisomerase IV Inhibition: This is the primary mechanism of action for quinolone antibiotics.

  • Disruption of Bacterial Cell Membranes.

The presence of the benzoic acid moiety could enhance the antimicrobial activity by facilitating uptake into bacterial cells or by providing an additional binding interaction with the target enzyme.

Experimental Workflows for SAR Elucidation

A systematic investigation of the SAR of 4-(Quinolin-2-YL)benzoic acid requires a well-defined experimental workflow. The following diagram outlines a typical process for synthesizing and evaluating new analogs.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Evaluation cluster_optimization Lead Optimization A Lead Compound: 4-(Quinolin-2-YL)benzoic acid B Analog Design (Substitutions on Quinoline & Benzoic Acid) A->B C Chemical Synthesis of Analogs B->C D Primary Screening (e.g., Antiproliferative Assay) C->D E Secondary Screening (e.g., Kinase Inhibition Assay) D->E F Mechanism of Action Studies E->F G SAR Analysis F->G G->B Iterative Design H In Vivo Efficacy & PK/PD Studies G->H I Selection of Clinical Candidate H->I

Caption: A typical workflow for the elucidation of the Structure-Activity Relationship (SAR).

Key Experimental Protocols

7.1.1. Synthesis of 4-(Quinolin-2-YL)benzoic Acid Analogs

A common synthetic route to the 4-(Quinolin-2-YL)benzoic acid scaffold is the Doebner-von Miller reaction or a related cyclization strategy. For generating a library of analogs, parallel synthesis techniques can be employed.

Step-by-Step Protocol (General):

  • Starting Materials: Substituted anilines and pyruvic acid are common starting materials for the quinoline core. Substituted benzaldehydes will be required for the benzoic acid portion.

  • Cyclization: The aniline, pyruvic acid, and benzaldehyde are reacted in a suitable solvent (e.g., ethanol) often under acidic conditions to form the substituted 2-aryl-quinoline-4-carboxylic acid.

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography.

  • Characterization: The structure and purity of the final compounds are confirmed by NMR spectroscopy, mass spectrometry, and elemental analysis.

7.1.2. In Vitro Anticancer Assays

  • MTT Assay: To assess the antiproliferative activity of the synthesized compounds against a panel of cancer cell lines.

  • Kinase Inhibition Assay: To determine the IC50 values against specific kinases of interest (e.g., EGFR, VEGFR). This can be performed using various platforms, such as fluorescence-based assays or radiometric assays.

  • Cell Cycle Analysis: To investigate the effect of the compounds on cell cycle progression using flow cytometry.

  • Apoptosis Assay: To determine if the compounds induce apoptosis using methods like Annexin V/PI staining.

7.1.3. In Vitro Antimicrobial Assays

  • Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism. This is typically performed using a broth microdilution method.

  • DNA Gyrase Inhibition Assay: To specifically assess the inhibition of bacterial DNA gyrase, a key target for quinolone antibiotics.

Data Presentation and Interpretation

To facilitate the analysis of SAR, it is crucial to present the biological data in a clear and organized manner. The following table provides a template for summarizing the antiproliferative activity of a series of hypothetical 4-(Quinolin-2-YL)benzoic acid analogs.

Compound IDR1 (Quinoline)R2 (Benzoic Acid)IC50 (µM) - Cancer Cell Line AIC50 (µM) - Cancer Cell Line B
Parent HH10.515.2
1a 6-ClH5.27.8
1b 8-OCH3H8.110.3
2a H2-F12.118.5
2b H3-CH39.814.1

Interpretation: From this hypothetical data, one might infer that a chloro substitution at the 6-position of the quinoline ring enhances anticancer activity, while a fluoro substitution at the 2-position of the benzoic acid ring is detrimental.

Conclusion and Future Directions

The 4-(Quinolin-2-YL)benzoic acid scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. While a comprehensive SAR study on the parent molecule is yet to be published, by leveraging the wealth of knowledge on related quinoline and benzoic acid derivatives, we can construct a robust, predictive SAR model to guide future drug discovery efforts.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of 4-(Quinolin-2-YL)benzoic acid analogs. This should be coupled with computational modeling studies to gain a deeper understanding of the molecular interactions driving the biological activity. Such a combined approach will be instrumental in unlocking the full therapeutic potential of this versatile and promising chemical scaffold.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. European Journal of Medicinal Chemistry. [Link]

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. [Link]

  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry. [Link]

  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. Amino Acids. [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. Medicinal Research Reviews. [Link]

  • SAR of Benzoic Acid Derivatives - Local Anaesthetics. Pharmacy 180. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules. [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Biomedical Science. [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. [Link]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Medicinal Research Reviews. [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. [Link]

  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules. [Link]

  • Design, Synthesis and Antibacterial Activity Studies of Novel Quinoline Carboxamide Derivatives. ResearchGate. [Link]

  • Synthesis and biological activity of peptide derivatives of 2-hydroxy-5-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-YL) benzoic acid. ResearchGate. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]

  • Local Anesthetics SAR of Benzoic acid derivatives. YouTube. [Link]

  • 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. Molecules. [Link]

  • Hybrid Quinoline-Sulfonamide Complexes (M) Derivatives with Antimicrobial Activity. ResearchGate. [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management. [Link]

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Exploratory

Theoretical Foundations and Computational Strategies for 4-(Quinolin-2-YL)benzoic Acid Metal Complexes in Drug Discovery

An In-Depth Technical Guide for Researchers and Drug Development Professionals Foreword: Bridging Theory and Experiment in Modern Drug Design The confluence of computational chemistry and experimental pharmacology has op...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Foreword: Bridging Theory and Experiment in Modern Drug Design

The confluence of computational chemistry and experimental pharmacology has opened new frontiers in the rational design of therapeutic agents. Metal complexes, with their diverse coordination geometries and rich electronic properties, represent a promising class of compounds for drug development. Among these, ligands derived from the quinoline scaffold are of particular interest due to their proven biological activities, including antimicrobial and anticancer properties. This guide focuses on the theoretical and computational exploration of metal complexes of 4-(Quinolin-2-YL)benzoic acid, a ligand that combines the pharmacologically relevant quinoline moiety with a versatile carboxylic acid group for metal coordination.

As a senior application scientist, the aim of this document is not merely to present a set of protocols, but to provide a comprehensive understanding of the rationale behind the theoretical approaches used to study these complexes. We will delve into the "why" of method selection, the interpretation of computational data, and the crucial process of validating theoretical models against experimental results. This guide is designed to empower researchers to leverage computational tools effectively, accelerating the discovery and development of novel metal-based therapeutics.

The Ligand of Interest: 4-(Quinolin-2-YL)benzoic Acid

The ligand, 4-(Quinolin-2-YL)benzoic acid, is a bifunctional molecule featuring a quinoline ring and a benzoic acid moiety. The quinoline group is a well-established pharmacophore found in numerous drugs, while the carboxylic acid provides a primary site for coordination with a wide range of metal ions. The nitrogen atom of the quinoline ring can also participate in chelation, leading to stable metal complexes.

Synthesis of 4-(Quinolin-2-YL)benzoic Acid

The synthesis of quinoline-2-carboxylic acid derivatives can be achieved through various methods, often involving cyclization reactions. For instance, a common route to quinoline-2-carboxylic acid involves the reaction of isatin with a compound containing an activated methylene group, followed by further modifications. The benzoic acid moiety can be introduced through standard organic transformations. A related compound, 4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid, can be synthesized from isatin and 2-acetylbenzoic acid to form an intermediate, which is then further reacted.[1]

The Theoretical Toolkit: A Synergistic Approach

A robust theoretical investigation of 4-(Quinolin-2-YL)benzoic acid metal complexes relies on a multi-faceted computational approach. The primary tools in our arsenal are Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), and Molecular Docking.

Density Functional Theory (DFT): Unveiling Electronic Structure and Geometry

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is the workhorse of computational chemistry for studying the geometry, stability, and electronic properties of metal complexes.

Why DFT? For transition metal complexes, DFT offers a favorable balance between computational cost and accuracy.[2] It allows for the calculation of various properties that are directly comparable to experimental data, thus providing a powerful tool for validating and interpreting experimental findings.

Choosing the Right Functional and Basis Set: A Matter of Expertise

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. This is not a one-size-fits-all decision and requires a deep understanding of the system under study.

  • Functionals: For transition metal complexes, hybrid functionals that mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional often provide reliable results. The B3LYP functional is a popular and well-tested choice for a wide range of applications, including transition metal complexes. However, for specific properties or metal centers, other functionals like the M06 suite may offer better performance. It is often advisable to benchmark a few selected functionals against available experimental data for a class of compounds to determine the most suitable one.

  • Basis Sets: The basis set is a set of mathematical functions used to describe the atomic orbitals. For metal complexes, it is crucial to use basis sets that can accurately describe the electronic structure of both the metal and the ligand atoms. Pople-style basis sets, such as 6-31G(d,p) or the larger 6-311+G(d,p), are commonly used for the ligand atoms (C, H, N, O). For the transition metal atom, effective core potentials (ECPs) like the LANL2DZ basis set are often employed to reduce computational cost by treating the core electrons implicitly while the valence electrons are described explicitly.

Key DFT-derived Properties and Their Significance:

PropertySignificance in Drug Development
Optimized Geometry Provides the most stable 3D structure of the complex, including bond lengths and angles. This is crucial for understanding steric effects and for use in subsequent molecular docking studies.
Vibrational Frequencies Can be used to predict the infrared (IR) spectrum of the complex. Comparison with experimental IR spectra is a key validation step for the computational model.
Frontier Molecular Orbitals (HOMO-LUMO) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap provide insights into the chemical reactivity, stability, and electronic transitions of the complex.
Molecular Electrostatic Potential (MEP) Maps the charge distribution around the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is valuable for predicting non-covalent interactions with biological targets.
Time-Dependent Density Functional Theory (TD-DFT): Simulating Electronic Spectra

TD-DFT is an extension of DFT that allows for the calculation of excited state properties, most notably the simulation of UV-Vis absorption spectra.

Why TD-DFT? By predicting the electronic transitions and their corresponding absorption wavelengths and intensities, TD-DFT provides a direct link between the electronic structure of a complex and its spectroscopic signature. This is invaluable for interpreting experimental UV-Vis spectra and understanding the nature of the electronic transitions (e.g., metal-to-ligand charge transfer, ligand-to-metal charge transfer, or intra-ligand transitions).

Molecular Docking: Predicting Binding Interactions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or DNA).

Why Molecular Docking? In the context of drug development, molecular docking is an essential tool for predicting the binding affinity and mode of interaction of a potential drug candidate with its biological target. This allows for the rapid screening of large libraries of compounds and provides insights into the structural basis of their activity, guiding further lead optimization.

Interpreting Docking Results:

The primary output of a docking simulation is a set of "poses," which are different orientations of the ligand in the receptor's binding site, each with an associated "docking score." The docking score is an estimate of the binding free energy, with more negative values indicating a more favorable interaction. It is important to analyze the top-scoring poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with any metal ions in the active site.

A Validated Workflow for Theoretical Studies

A scientifically rigorous theoretical study of 4-(Quinolin-2-YL)benzoic acid metal complexes requires a self-validating workflow that integrates computational and experimental data.

G cluster_0 Experimental Synthesis & Characterization cluster_1 Computational Modeling cluster_2 Validation & Prediction synth Synthesis of Ligand and Metal Complexes xrd Single Crystal X-ray Diffraction synth->xrd Crystal Structure ir IR Spectroscopy synth->ir Vibrational Modes uvvis UV-Vis Spectroscopy synth->uvvis Electronic Transitions dft DFT Geometry Optimization & Frequency Calculation xrd->dft Initial Coordinates validation Comparison of Theoretical & Experimental Data ir->validation uvvis->validation docking Molecular Docking dft->docking Optimized Ligand Structure dft->validation Optimized Geometry, Calculated IR Spectrum tddft TD-DFT for UV-Vis Spectra tddft->validation Calculated UV-Vis Spectrum prediction Prediction of Biological Activity docking->prediction Binding Affinity & Pose validation->prediction Validated Model

Caption: A self-validating workflow for the theoretical study of metal complexes.

Detailed Protocols

Protocol for DFT and TD-DFT Calculations
  • Structure Preparation:

    • Build the initial 3D structure of the 4-(Quinolin-2-YL)benzoic acid ligand and its metal complex using a molecular modeling software (e.g., GaussView).

    • If available, use the crystal structure data from X-ray diffraction as the starting geometry for the complex.

  • Geometry Optimization and Frequency Calculation (DFT):

    • Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) for ligand atoms and LANL2DZ for the metal).

    • Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectrum.

  • Electronic Properties Analysis:

    • From the optimized structure, analyze the HOMO and LUMO energies and distributions.

    • Calculate and visualize the Molecular Electrostatic Potential (MEP) map.

  • UV-Vis Spectrum Simulation (TD-DFT):

    • Using the optimized geometry, perform a TD-DFT calculation to compute the electronic excitation energies and oscillator strengths.

    • Generate a simulated UV-Vis spectrum from the TD-DFT output.

Protocol for Molecular Docking
  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning charges. Define the binding site based on the location of a co-crystallized ligand or through active site prediction algorithms.

  • Ligand Preparation:

    • Use the DFT-optimized 3D structure of the metal complex as the input ligand.

    • Assign charges and define rotatable bonds.

  • Docking Simulation:

    • Perform the docking calculation using software such as AutoDock Vina or Glide. The program will generate a series of possible binding poses for the ligand in the receptor's active site.

  • Analysis of Results:

    • Analyze the docking scores to rank the different poses.

    • Visualize the top-scoring poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, metal coordination) between the complex and the protein.

Applications in Drug Development: A Case Study Perspective

The theoretical approaches described above provide a powerful framework for advancing the development of 4-(Quinolin-2-YL)benzoic acid metal complexes as therapeutic agents.

Example Scenario: Targeting a Cancer-Related Kinase

Let's consider a hypothetical scenario where we are investigating a copper(II) complex of 4-(Quinolin-2-YL)benzoic acid as a potential inhibitor of a cancer-related kinase.

  • Initial Design and Synthesis: The ligand is synthesized, and the copper(II) complex is prepared and characterized experimentally (IR, UV-Vis, elemental analysis).

  • Computational Modeling:

    • A DFT calculation (B3LYP/6-31G(d,p)/LANL2DZ) is performed to obtain the optimized geometry and theoretical IR spectrum of the complex. The calculated IR spectrum shows good agreement with the experimental data, validating the computational model.

    • TD-DFT calculations are used to interpret the experimental UV-Vis spectrum, confirming a metal-to-ligand charge transfer band.

    • The optimized structure of the complex is then docked into the ATP-binding site of the target kinase (obtained from the PDB).

  • Docking Results and Insights: The docking results reveal a low binding energy, suggesting a strong interaction. Analysis of the binding pose shows that the benzoic acid moiety of the ligand forms a key hydrogen bond with a lysine residue in the active site, while the quinoline ring engages in a pi-stacking interaction with a phenylalanine residue. This detailed understanding of the binding mode provides a structural basis for the observed (or predicted) inhibitory activity and can guide the design of new analogs with improved potency.

G cluster_0 Ligand & Complex cluster_1 Biological Target cluster_2 Predicted Interactions ligand 4-(Quinolin-2-YL)benzoic acid complex Cu(II) Complex ligand->complex Coordination hbond Hydrogen Bond (Carboxylate - Lysine) complex->hbond Docking Prediction pistack Pi-Stacking (Quinoline - Phenylalanine) complex->pistack Docking Prediction kinase Cancer-Related Kinase (ATP-binding site) hbond->kinase pistack->kinase

Caption: Predicted binding interactions of a Cu(II) complex in a kinase active site.

Conclusion: The Future is Integrated

The theoretical study of 4-(Quinolin-2-YL)benzoic acid metal complexes, when approached with scientific rigor and a commitment to experimental validation, offers immense potential for accelerating drug discovery. By embracing an integrated workflow that combines DFT, TD-DFT, and molecular docking, researchers can gain deep insights into the structure, properties, and biological activity of these promising compounds. This guide has provided a framework for such an approach, emphasizing the importance of understanding the underlying principles of each computational method to make informed decisions and generate reliable, actionable data. The future of drug development lies in this synergy between the virtual and the real, the theoretical and the experimental.

References

  • MDPI. The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. [Link]

  • ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]

  • ResearchGate. (PDF) Synthesis, Structure Evaluation, Spectroscopic and Antibacterial Investigation of Metal Complexes with 2-(Pyridin-4-yl)quinoline-4-carboxylic Acid. [Link]

  • Baghdad Science Journal. Synthesis and Theoretical Study of 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. [Link]

  • MDPI. Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes. [Link]

  • PubMed Central. Synthesis, DFT studies on a series of tunable quinoline derivatives. [Link]

  • Der Pharma Chemica. Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. [Link]

  • MDPI. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. [Link]

  • The Journal of Physical Chemistry A. Performance of Density Functional Theory for 3d Transition Metal-Containing Complexes: Utilization of the Correlation Consistent Basis Sets. [Link]

  • Chemistry Stack Exchange. DFT Functional Selection Criteria. [Link]

  • ResearchGate. TD-DFT simulated (a) and experimental (b) UV–Vis spectra for complexes... [Link]

  • ACS Publications. Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. [Link]

  • ResearchGate. Computational Analysis and Experimental Validation of a Quinoline Derivative for Optoelectronic and Pharmacological Applications | Request PDF. [Link]

  • ResearchGate. Which density functionals perform well for transition metal complexes, specifically iron-sulfur clusters? [Link]

  • Chemistry Stack Exchange. What does B3LYP do well? What does it do badly? [Link]

  • ResearchGate. How to interprete and analyze molecular docking results? [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: 4-(Quinolin-2-YL)benzoic acid as a Molecular Probe for Fluorescence Studies

Introduction: Unveiling the Potential of a Quinoline-Based Fluorophore In the dynamic landscape of molecular sensing and bioimaging, the demand for versatile and sensitive fluorescent probes is ever-present. Quinoline de...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Quinoline-Based Fluorophore

In the dynamic landscape of molecular sensing and bioimaging, the demand for versatile and sensitive fluorescent probes is ever-present. Quinoline derivatives have emerged as a privileged scaffold in the design of such probes, owing to their inherent photophysical properties, including a rigid, planar structure and high quantum yields.[1][2] The quinoline moiety often serves as an excellent fluorophore and a metal-chelating unit, making it a cornerstone for the development of sensors for biologically and environmentally significant analytes.[3][4][5] This document provides a detailed exploration of 4-(Quinolin-2-YL)benzoic acid , a promising yet under-explored member of this family, as a molecular probe for fluorescence-based applications.

While specific photophysical data for 4-(Quinolin-2-YL)benzoic acid is not extensively documented in peer-reviewed literature, its structural features—a quinoline core directly conjugated to a benzoic acid moiety—suggest a strong potential for environmentally sensitive fluorescence. The benzoic acid group offers a site for protonation/deprotonation, hinting at pH-dependent spectral properties, and can also participate in metal ion coordination.[6][7] This application note will, therefore, extrapolate from the known characteristics of structurally related 2-arylquinolines to propose potential applications, and provide robust, generalized protocols to guide researchers in exploring the capabilities of this molecule.

Molecular Structure and Key Features:

  • Chemical Formula: C₁₆H₁₁NO₂

  • Molecular Weight: 249.26 g/mol

  • Core Structure: A quinoline ring substituted with a benzoic acid group at the 2-position. This direct conjugation is expected to facilitate intramolecular charge transfer (ICT), a common mechanism for fluorescence modulation in donor-acceptor systems.[3]

FeatureSignificance in Fluorescence Probing
Quinoline Core Provides a rigid, aromatic platform with inherent fluorescence. The nitrogen atom can act as a hydrogen bond acceptor or a metal coordination site.
Benzoic Acid Moiety Introduces pH sensitivity due to the carboxylic acid group. Can also serve as a secondary binding site for metal ions.
Conjugated π-System The extended conjugation between the quinoline and benzene rings is likely to result in absorption and emission in the UV-visible range.

Proposed Mechanisms of Action

The fluorescence of 4-(Quinolin-2-YL)benzoic acid is likely to be modulated by several mechanisms, making it a versatile candidate for various sensing applications.

pH Sensing via Protonation/Deprotonation

The carboxylic acid group of the benzoic acid moiety is expected to have a pKa in the acidic to neutral range.[7] The protonation state of this group will influence the electronic distribution within the molecule, thereby affecting its absorption and fluorescence properties. This pH-dependent fluorescence could be exploited for monitoring pH changes in chemical or biological systems.[8]

G cluster_0 Low pH (Protonated State) cluster_1 High pH (Deprotonated State) Probe_H 4-(Quinolin-2-YL)benzoic acid (COOH form) Fluorescence_Low Altered Fluorescence Probe_H->Fluorescence_Low + H+ Probe_Anion 4-(Quinolin-2-YL)benzoate (COO- form) Fluorescence_High Shifted/Enhanced Fluorescence Probe_Anion->Fluorescence_High - H+

Caption: Proposed pH-sensing mechanism of 4-(Quinolin-2-YL)benzoic acid.

Metal Ion Sensing via Chelation-Enhanced Fluorescence (CHEF)

The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylic acid group can act as a bidentate chelation site for metal ions. Upon binding to a metal ion, the molecule's conformational rigidity is often increased, which can lead to a significant enhancement of its fluorescence quantum yield—a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[4] This makes 4-(Quinolin-2-YL)benzoic acid a potential probe for detecting various metal ions, such as Zn²⁺, Cu²⁺, or Fe³⁺.[9][10][11]

G Probe 4-(Quinolin-2-YL)benzoic acid (Low Fluorescence) Complex Probe-Metal Complex (High Fluorescence) Probe->Complex + Metal Ion Metal_Ion Metal Ion (e.g., Zn²⁺) Metal_Ion->Complex

Caption: Proposed CHEF mechanism for metal ion detection.

Experimental Protocols

The following protocols are generalized based on standard practices for fluorescent probes and should be optimized for the specific experimental setup and application.

Protocol 1: Preparation of Stock and Working Solutions

Rationale: Proper dissolution and storage of the fluorescent probe are critical for obtaining reproducible results. Due to the aromatic nature of the compound, it is likely to be poorly soluble in water, necessitating the use of an organic co-solvent.

Materials:

  • 4-(Quinolin-2-YL)benzoic acid (solid)

  • Dimethyl sulfoxide (DMSO), spectroscopic grade

  • Deionized water or appropriate buffer solution

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Stock Solution (10 mM):

    • Accurately weigh a small amount of 4-(Quinolin-2-YL)benzoic acid (e.g., 2.49 mg for 1 mL of stock solution).

    • Dissolve the solid in the appropriate volume of DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly until the solid is completely dissolved.

    • Store the stock solution at -20°C, protected from light.

  • Working Solution (e.g., 10 µM):

    • On the day of the experiment, thaw the stock solution to room temperature.

    • Prepare the working solution by diluting the stock solution in the desired experimental buffer (e.g., PBS for biological applications, HEPES for metal ion studies). For a 10 µM working solution, dilute 1 µL of the 10 mM stock solution into 999 µL of buffer.

    • Ensure the final concentration of DMSO is low (typically <0.1%) to minimize solvent effects on the biological or chemical system.

Protocol 2: Characterization of Photophysical Properties

Rationale: Before using the probe for sensing applications, it is essential to determine its fundamental photophysical properties, including its absorption and emission spectra, to identify the optimal excitation and emission wavelengths.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer (Spectrofluorometer)

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Absorption Spectrum:

    • Prepare a dilute solution of 4-(Quinolin-2-YL)benzoic acid (e.g., 10 µM) in the desired solvent or buffer.

    • Record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm).

    • Identify the wavelength of maximum absorbance (λ_max_abs).

  • Emission Spectrum:

    • Using the same solution, place the cuvette in the fluorometer.

    • Set the excitation wavelength to the λ_max_abs determined in the previous step.

    • Scan the emission spectrum over a range starting from ~20 nm above the excitation wavelength to a longer wavelength (e.g., if λ_max_abs is 350 nm, scan from 370 nm to 600 nm).

    • Identify the wavelength of maximum emission (λ_max_em).

  • Excitation Spectrum:

    • Set the emission wavelength to the λ_max_em.

    • Scan the excitation spectrum over a range shorter than the emission wavelength.

    • The excitation spectrum should resemble the absorption spectrum.

Protocol 3: Fluorescence Titration for Metal Ion Sensing

Rationale: Fluorescence titration is a standard method to determine the binding affinity and stoichiometry of a fluorescent probe with a specific analyte.[6] This protocol describes a typical experiment for evaluating the response of 4-(Quinolin-2-YL)benzoic acid to a metal ion.

Materials:

  • Working solution of 4-(Quinolin-2-YL)benzoic acid (e.g., 10 µM)

  • Stock solution of the metal salt of interest (e.g., 1 M ZnCl₂)

  • Appropriate buffer (e.g., HEPES, pH 7.4)

Procedure:

  • Instrument Setup:

    • Set the fluorometer to the optimal excitation and emission wavelengths determined in Protocol 2.

    • Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.

  • Titration:

    • Place a known volume of the probe's working solution (e.g., 2 mL of 10 µM solution) into a quartz cuvette.

    • Record the initial fluorescence intensity (F₀).

    • Add small aliquots of the metal ion stock solution to the cuvette.

    • After each addition, mix the solution gently and allow it to equilibrate for a set time (e.g., 1-2 minutes).

    • Record the fluorescence intensity (F).

    • Continue this process until the fluorescence intensity reaches a plateau, indicating saturation of the probe.

  • Data Analysis:

    • Plot the fluorescence intensity (or the change in intensity, F/F₀) as a function of the metal ion concentration.

    • Analyze the binding isotherm to determine the binding constant (K_d) and stoichiometry of the probe-metal complex.

G cluster_0 Experimental Setup cluster_1 Titration Steps Cuvette Cuvette with Probe Solution Fluorometer Fluorometer Cuvette->Fluorometer Start Measure Initial Fluorescence (F₀) Add_Analyte Add Aliquot of Metal Ion Start->Add_Analyte Equilibrate Equilibrate Add_Analyte->Equilibrate Measure_F Measure Fluorescence (F) Equilibrate->Measure_F Loop Repeat until Saturation Measure_F->Loop Loop->Add_Analyte No End Data Analysis Loop->End Yes

Caption: Workflow for a fluorescence titration experiment.

Potential Applications and Future Directions

Based on its structural characteristics, 4-(Quinolin-2-YL)benzoic acid holds promise in several areas of research:

  • Environmental Monitoring: Its potential sensitivity to metal ions could be harnessed for the detection of heavy metal pollutants in water samples.[4]

  • Cellular Imaging: Quinoline-based probes have been successfully used for imaging intracellular ions.[10] The benzoic acid moiety may influence cell permeability and localization, which would require further investigation.

  • Drug Discovery: As a fluorescent ligand, it could be used in binding assays to screen for compounds that interact with specific proteins or enzymes.

Conclusion

4-(Quinolin-2-YL)benzoic acid represents a fluorescent probe with significant untapped potential. Its quinoline core provides a robust fluorophore, while the benzoic acid substituent introduces functionalities for pH and metal ion sensing. The protocols and theoretical framework presented in this application note are intended to serve as a comprehensive guide for researchers to systematically characterize this molecule and explore its utility in a wide range of fluorescence-based studies. Further research is warranted to fully elucidate its photophysical properties and validate its performance in specific sensing applications.

References

  • Cao, X., et al. (2020). Preparation and photophysical properties of quinazoline-based fluorophores. RSC Advances, 10(50), 29886-29893. Available from: [Link]

  • Gotor, R., et al. (2019). Quinoline-Based Fluorescence Sensors. In Molecular Photochemistry - Various Aspects. IntechOpen. Available from: [Link]

  • Hussain, S., et al. (2021). Synthesis, Structure, and Properties of Complexes Based on 2,4-Bis-(triazol-1-yl)benzoic Acid as a Ligand. ACS Omega, 6(45), 30549–30560. Available from: [Link]

  • Journal of Organic Chemistry. Ahead of Print. Available from: [Link]

  • Khatun, M., et al. (2021). Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ion at ppb level. Materials Advances, 2(4), 1368-1377. Available from: [Link]

  • Li, Y., et al. (2022). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Arabian Journal of Chemistry, 15(7), 103893. Available from: [Link]

  • Mao, Z., et al. (2014). Highly sensitive quinoline-based two-photon fluorescent probe for monitoring intracellular free zinc ions. Analytical Chemistry, 86(13), 6548–6554. Available from: [Link]

  • MDPI. (2022). Fluorescent Quinoline-Based Supramolecular Gel for Selective and Ratiometric Sensing Zinc Ion with Multi-Modes. Available from: [Link]

  • Mismatch. (2020). Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Beilstein Journal of Organic Chemistry, 16, 1184–1194. Available from: [Link]

  • Mondal, S., et al. (2021). A quinoline-based fluorescent probe for selective detection and real-time monitoring of copper ions – a differential colorimetric approach. Photochemical & Photobiological Sciences, 20(1), 115-124. Available from: [Link]

  • Navea, J. G., et al. (2020). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. Physical Chemistry Chemical Physics, 22(30), 17234-17243. Available from: [Link]

  • Worldwidejournals.com. Spectral Characteristics and Solvent Effects of 4-(Phenylazo) Benzoic Acid and 2-(4-Hydroxyphenylazo) Benzoic Acid on α-Cyclo. Available from: [Link]

  • Wu, D., et al. (2014). Fluorescent Sensors Based on Quinoline-Containing Styrylcyanine: Determination of Ferric Ions, Hydrogen Peroxide, and Glucose, pH-sensitive Properties and Bioimaging. Luminescence, 29(7), 841-848. Available from: [Link]

  • Yan, G., et al. (2019). Discovery of Environment-Sensitive Fluorescent Agonists for α1-Adrenergic Receptors. Analytical Chemistry, 91(15), 10174–10181. Available from: [Link]

  • Zhang, J., et al. (2009). A quinoline-based two-photon fluorescent probe for nitric oxide in live cells and tissues. Analytical Chemistry, 81(15), 6201–6206. Available from: [Link]

  • Zhang, Y., et al. (2022). Conjugated structures based on quinazolinones and their application in fluorescent labeling. Dyes and Pigments, 201, 110207. Available from: [Link]

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Application

The Versatile Scaffold: 4-(Quinolin-2-YL)benzoic Acid in Modern Drug Discovery

Introduction: The Quinoline Moiety as a Privileged Structure in Medicinal Chemistry The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the ed...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Moiety as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in numerous natural products and synthetic compounds with a wide array of biological activities has earned it the designation of a "privileged structure". The inherent physicochemical properties of the quinoline nucleus, coupled with its amenability to diverse chemical modifications, allow for the fine-tuning of its pharmacological profile, leading to the development of potent and selective therapeutic agents.[1] Derivatives of quinoline have demonstrated significant potential across various therapeutic areas, including but not limited to, oncology, infectious diseases, inflammation, and neurodegenerative disorders.[2][3]

This technical guide focuses on a specific, yet highly promising, quinoline derivative: 4-(Quinolin-2-YL)benzoic acid . This molecule uniquely combines the quinoline scaffold with a benzoic acid moiety, presenting two key pharmacophoric features that can be exploited in drug design. The quinoline portion can engage in various interactions with biological targets, including DNA intercalation and enzyme inhibition, while the carboxylic acid group offers a handle for further chemical derivatization and can participate in crucial hydrogen bonding interactions within a target's active site.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the synthesis and biological evaluation of 4-(Quinolin-2-YL)benzoic acid and its analogs. The content herein is structured to provide not just procedural steps, but also the scientific rationale behind these methodologies, empowering researchers to effectively explore the therapeutic potential of this versatile chemical entity.

Chemical Synthesis: A Practical Guide to a Key Intermediate

The synthesis of 4-(Quinolin-2-YL)benzoic acid can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers a robust and versatile method for linking the quinoline and benzoic acid fragments.[4][5][6] The general strategy involves the coupling of a halo-quinoline derivative with a boronic acid derivative of benzoic acid.

Protocol: Synthesis of 4-(Quinolin-2-YL)benzoic acid via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of 4-(Quinolin-2-YL)benzoic acid from 2-chloroquinoline and 4-carboxyphenylboronic acid.

Materials and Reagents:

  • 2-Chloroquinoline

  • 4-Carboxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware and equipment

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chloroquinoline (1.0 eq.), 4-carboxyphenylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

  • Catalyst and Ligand Addition: To the flask, add palladium(II) acetate (0.05 eq.) and triphenylphosphine (0.1 eq.).

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v). The total solvent volume should be sufficient to dissolve the reactants and facilitate stirring.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring under an inert atmosphere.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 4-(Quinolin-2-YL)benzoic acid as a solid.

Characterization: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery: Exploring the Therapeutic Potential

The unique structural features of 4-(Quinolin-2-YL)benzoic acid make it an attractive scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases.

Anticancer Activity

Quinoline derivatives are well-documented for their anticancer properties, acting through various mechanisms, including:

  • Induction of Apoptosis: Many quinoline-based compounds have been shown to trigger programmed cell death in cancer cells by modulating the expression of key apoptotic proteins.[7] For instance, some derivatives can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2.[1]

  • Kinase Inhibition: The quinoline scaffold is a common feature in many approved and investigational kinase inhibitors.[8][9] These compounds can target the ATP-binding site of various kinases involved in cancer cell proliferation, survival, and angiogenesis, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and cyclin-dependent kinases (CDKs).[10]

  • DNA Damage: Some quinoline derivatives can induce oxidative stress-mediated DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.[11]

While specific data for 4-(Quinolin-2-YL)benzoic acid is not extensively available, the established anticancer potential of the quinoline moiety provides a strong rationale for its investigation. The following table summarizes the cytotoxic activity of some representative quinoline derivatives against various cancer cell lines.

Table 1: Cytotoxic Activity of Representative Quinoline Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Quinoline-imidazole derivative (12a)HepG2 (Liver)2.42 ± 1.02[12]
Quinoline-imidazole derivative (12a)A549 (Lung)6.29 ± 0.99[12]
Quinoline-imidazole derivative (12a)PC-3 (Prostate)5.11 ± 1.00[12]
4-Oxoquinazolin-2-yl chalcone (3f)HCT-116 (Colon)Varies[7]
4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one (II)Various1.05 (GI₅₀)[8]
Benzoic AcidVarious85.54 - 670.6[13]
Antimicrobial Activity

The quinoline scaffold is also a key component of several antibacterial and antifungal agents. The primary mechanism of action for many quinoline-based antibiotics is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.

The potential of 4-(Quinolin-2-YL)benzoic acid as an antimicrobial agent warrants investigation. The following table presents the minimum inhibitory concentration (MIC) values for some quinoline and benzoic acid derivatives against various microbial strains.

Table 2: Antimicrobial Activity of Representative Quinoline and Benzoic Acid Derivatives

Compound ClassMicrobial StrainMIC (µg/mL)Reference
4-Oxoquinazolin-3(4H)-yl)benzoic acid derivative (6'a)Staphylococcus aureus0.25-0.5[14]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative (4)Staphylococcus aureus125[12]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivative (4)Bacillus subtilis125[12]
Benzoic AcidEscherichia coli2000[15]

Experimental Protocols for Biological Evaluation

To facilitate the exploration of 4-(Quinolin-2-YL)benzoic acid's therapeutic potential, the following detailed protocols for assessing its anticancer and antimicrobial activities are provided.

Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to evaluate the cytotoxic effects of a compound on cancer cell lines.[13]

Materials and Reagents:

  • Cancer cell line of interest (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • 4-(Quinolin-2-YL)benzoic acid (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 4-(Quinolin-2-YL)benzoic acid in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control). Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.

Protocol: Antimicrobial Susceptibility Testing using the Broth Microdilution Method

The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[16]

Materials and Reagents:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • 4-(Quinolin-2-YL)benzoic acid (dissolved in a suitable solvent like DMSO)

  • Standard antimicrobial agent (positive control)

  • Sterile saline or PBS

  • McFarland turbidity standards

  • Microplate reader (optional, for spectrophotometric reading)

Step-by-Step Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of 4-(Quinolin-2-YL)benzoic acid in the appropriate broth medium in the wells of a 96-well plate. Also, include a positive control (standard antimicrobial), a negative control (broth only), and a growth control (broth with inoculum).

  • Inoculation: Inoculate each well (except the negative control) with the prepared microbial suspension.

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To provide a conceptual framework for the potential mechanism of action and the experimental design, the following diagrams are presented.

G cluster_synthesis Synthesis Workflow 2-Chloroquinoline 2-Chloroquinoline Suzuki_Coupling Suzuki-Miyaura Coupling 2-Chloroquinoline->Suzuki_Coupling 4-Carboxyphenylboronic_acid 4-Carboxyphenylboronic_acid 4-Carboxyphenylboronic_acid->Suzuki_Coupling 4-(Quinolin-2-YL)benzoic_acid 4-(Quinolin-2-YL)benzoic_acid Suzuki_Coupling->4-(Quinolin-2-YL)benzoic_acid Purification Purification 4-(Quinolin-2-YL)benzoic_acid->Purification G cluster_pathway Generalized Kinase Inhibition Pathway Quinoline_Derivative 4-(Quinolin-2-YL)benzoic acid (Hypothesized) Kinase Protein Kinase (e.g., EGFR, VEGFR, CDK) Quinoline_Derivative->Kinase Inhibition Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling

Caption: Hypothesized kinase inhibition by 4-(Quinolin-2-YL)benzoic acid.

G cluster_assay Biological Evaluation Workflow Compound 4-(Quinolin-2-YL)benzoic acid Anticancer_Screening Anticancer Screening (MTT Assay) Compound->Anticancer_Screening Antimicrobial_Screening Antimicrobial Screening (Broth Microdilution) Compound->Antimicrobial_Screening Cytotoxicity_Data IC50 Values Anticancer_Screening->Cytotoxicity_Data Antimicrobial_Data MIC Values Antimicrobial_Screening->Antimicrobial_Data Mechanism_Studies Mechanism of Action Studies (e.g., Kinase Assays, Apoptosis Assays) Cytotoxicity_Data->Mechanism_Studies Antimicrobial_Data->Mechanism_Studies

Caption: Workflow for the biological evaluation of 4-(Quinolin-2-YL)benzoic acid.

Conclusion and Future Directions

4-(Quinolin-2-YL)benzoic acid represents a promising and versatile scaffold for the development of novel therapeutic agents. Its straightforward synthesis via Suzuki-Miyaura coupling allows for the generation of a diverse library of analogs for structure-activity relationship (SAR) studies. [17][18]The established anticancer and antimicrobial potential of the quinoline moiety provides a strong impetus for the comprehensive biological evaluation of this compound. The protocols detailed in this guide offer a robust starting point for researchers to investigate its efficacy and elucidate its mechanism of action. Future research should focus on synthesizing and screening a library of 4-(Quinolin-2-YL)benzoic acid derivatives to optimize potency and selectivity against specific cancer cell lines or microbial strains. Furthermore, identification of the specific molecular targets will be crucial for the rational design of next-generation drug candidates based on this promising scaffold.

References

  • New arylated benzo[h]quinolines induce anti-cancer activity by oxidative stress-mediated DNA damage. (2016-12-06). In Scientific Reports. Retrieved from [Link]

  • New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2. (2019-04-02). In Molecules. Retrieved from [Link]

  • Design, synthesis, and antitumor evaluation of quinoline-imidazole derivatives. (2018-05-03). In Archiv der Pharmazie. Retrieved from [Link]

  • Synthesis and evaluation of chalcone analogues containing a 4-oxoquinazolin-2-yl group as potential anti-tumor agents. (2019-01-15). In European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Molecular Docking and Density Function Theory (DFT) Studies of Some 4-(2-chloroacetamido)Benzoic Acid Derivatives as Local Anesthetics. In Academia.edu. Retrieved from [Link]

  • Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. (2023-08-27). In Pharmaceuticals. Retrieved from [Link]

  • An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. (2021-06-19). In Scientific Reports. Retrieved from [Link]

  • SAR of Benzoic Acid Derivatives - Local Anaesthetics. In Pharmacy 180. Retrieved from [Link]

  • THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. (2024-08-07). In ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. (2018-07-03). In ResearchGate. Retrieved from [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. In iMedPub. Retrieved from [Link]

  • Local Anesthetics SAR of Benzoic acid derivatives. (2020-11-10). In YouTube. Retrieved from [Link]

  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. In MDPI. Retrieved from [Link]

  • Drug Discovery - Inhibitor. In chemical-kinomics. Retrieved from [Link]

  • Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. (2018-11-21). In Bioorganic Chemistry. Retrieved from [Link]

  • Suzuki Coupling. In Organic Chemistry Portal. Retrieved from [Link]

  • Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. (2016-03-01). In Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. In Chemistry LibreTexts. Retrieved from [Link]

  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. In MDPI. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. In Yoneda Labs. Retrieved from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. In NIH. Retrieved from [Link]

  • In Silico Identification of Protein Targets for Drug-like Compounds from Epicarp Extract of Cola rostrata K. Shum. In Liverpool John Moores University. Retrieved from [Link]

  • Cell Viability Assay (MTT Assay) Protocol. (2023-10-20). In protocols.io. Retrieved from [Link]

  • Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. (2015-10-24). In MedCrave online. Retrieved from [Link]

  • Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT (3-(4,5-dimethylthazolk-2-yl). In University of California, Irvine. Retrieved from [Link]

  • Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2019-11-28). In Molecules. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues with 4-(Quinolin-2-YL)benzoic acid in aqueous buffers

Case ID: SOL-QBA-001 Topic: Overcoming solubility limits and precipitation in aqueous buffers Compound: 4-(Quinolin-2-yl)benzoic acid (CAS: 132318-11-7) Status: Resolved / Protocol Available Executive Summary: The "Hydro...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-QBA-001 Topic: Overcoming solubility limits and precipitation in aqueous buffers Compound: 4-(Quinolin-2-yl)benzoic acid (CAS: 132318-11-7) Status: Resolved / Protocol Available

Executive Summary: The "Hydrophobic Slab" Problem

4-(Quinolin-2-yl)benzoic acid presents a classic medicinal chemistry challenge: it possesses an ionizable solubilizing group (carboxylic acid) but is dominated by a large, planar, hydrophobic surface area (the quinoline-phenyl scaffold).

At physiological pH (7.4), the molecule exists primarily as a mono-anion (carboxylate deprotonated, quinoline nitrogen neutral). However, the lattice energy of the planar aromatic stacking often overrides the solvation energy provided by the single charge. This leads to "crash-out" (precipitation) upon dilution from DMSO into aqueous buffers, or worse, the formation of "invisible" colloidal aggregates that cause false positives in biological assays.

This guide provides a validated troubleshooting pathway to achieve stable solutions for biological assays.

Physicochemical Profile & Ionization States[1]

To solubilize this compound, you must understand its behavior across the pH scale.[1][2]

  • Quinoline Nitrogen (

    
    ):  Protonated (
    
    
    
    ) and cationic below pH 5. Neutral at pH 7.4.
  • Carboxylic Acid (

    
    ):  Neutral (
    
    
    
    ) below pH 4. Deprotonated (
    
    
    ) and anionic above pH 5.
Diagram 1: pH-Dependent Species

This diagram illustrates the dominant chemical species at different pH levels, guiding buffer selection.

IonizationStates Acidic pH < 4.0 Species: Cationic (+1) (Quinoline-H+, COOH) Solubility: Moderate (Repulsion) Isoelectric pH 4.0 - 5.0 Transition Zone (Mixed Species) Solubility: LOWEST (Aggregation Risk) Acidic->Isoelectric Deprotonation of COOH Physiological pH > 7.0 Species: Anionic (-1) (Quinoline-N, COO-) Solubility: Moderate (Charge vs. Hydrophobicity) Isoelectric->Physiological Deprotonation of Quinoline-H+ caption Figure 1: Ionization states of 4-(Quinolin-2-yl)benzoic acid. Avoid the pH 4-5 range where solubility is unpredictable.

Troubleshooting Guide (Q&A)

Issue 1: "My compound precipitates immediately when I add the DMSO stock to PBS."

Diagnosis: This is the "Solvent Shock" phenomenon. The Mechanism: DMSO is aprotic and solvates the hydrophobic rings well. Water is highly structured. When you inject a small volume of DMSO into a large volume of water, the water molecules instantly form a cage around the hydrophobic solute (hydrophobic effect). If the local concentration exceeds the kinetic solubility limit before mixing is complete, the molecules snap together into stable crystals.

Solution: Use the Intermediate Dilution Method (See Protocol B below). Do not jump from 100% DMSO to 1% DMSO in one step if the final concentration is >10 µM.

Issue 2: "The solution looks clear, but my assay results are erratic."

Diagnosis: Colloidal Aggregation. The Mechanism: The compound may not have precipitated into visible crystals but formed sub-micron colloids. These colloids sequester enzymes or scatter light, leading to false inhibition or false fluorescence signals (promiscuous inhibition).

Solution:

  • Detergent Check: Add 0.01% Triton X-100 or Tween-20 to your buffer. If the IC50 changes drastically, you had aggregates.

  • Centrifugation: Spin the "clear" solution at 10,000 x g for 10 mins. Measure the concentration of the supernatant. If it drops, you have aggregates.

Issue 3: "Can I use acid to dissolve it?"

Answer: Technically, yes. At pH 2-3, the quinoline nitrogen is protonated, and the molecule is cationic. However, most biological assays cannot tolerate pH 3. Furthermore, neutralizing this acidic solution later will pass it through the "danger zone" (pH 4-5) where it might precipitate. Stick to basic buffers (pH 7.5 - 8.0) to maximize the anionic form.

Technical Protocols

Protocol A: Preparation of a Robust Stock Solution

Goal: Create a stable, water-free stock that does not degrade.

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid ethanol, as it evaporates and changes concentration.

  • Concentration: Aim for 10 mM or 20 mM . Do not attempt 100 mM; it may be near saturation and prone to crashing out upon freezing.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Note: DMSO freezes at 19°C. Ensure the stock is fully liquid and vortexed before use.

Protocol B: The "Intermediate Solvent" Dilution Method

Goal: safely transition the molecule from a hydrophobic environment to an aqueous one.

Scenario: You need a 50 µM working solution in PBS.

  • Prepare the Buffer: Use PBS (pH 7.[3]4) supplemented with 0.05% Tween-20 (or Triton X-100). The surfactant provides a "landing pad" for the hydrophobic molecules.

  • Prepare an Intermediate Step (Optional but Recommended):

    • Dilute your 10 mM DMSO stock 1:10 into PEG-400 (Polyethylene Glycol 400).

    • Result: 1 mM compound in 10% DMSO / 90% PEG-400. This mixture is far more compatible with water than pure DMSO.

  • Final Dilution:

    • Pipette the buffer into the tube first.

    • While vortexing the buffer gently, slowly add the Intermediate Solution.

    • Why? This prevents local regions of high concentration where precipitation triggers.

Protocol C: Solubility Validation Table

Use this table to determine the maximum solubility for your specific assay conditions.

Solvent SystemPredicted Max SolubilityApplication Notes
Pure Water (pH 7) < 10 µMAvoid. High risk of precipitation.
PBS (pH 7.4) ~ 20-50 µMRisk of "salting out" due to Na/K ions.
PBS + 5% DMSO ~ 100 µMStandard for many cellular assays.
PBS + 0.1% Tween-20 > 200 µMRecommended. Surfactant stabilizes monomers.
5% HP-β-Cyclodextrin > 500 µMGold Standard for in vivo/high-conc work.

Decision Workflow

Use this flowchart to select the correct solubilization strategy based on your required concentration.

SolubilityWorkflow Start Start: Define Required Conc. LowConc < 10 µM Start->LowConc MedConc 10 - 100 µM Start->MedConc HighConc > 100 µM Start->HighConc Standard Standard Protocol: DMSO Stock -> PBS LowConc->Standard Low Risk Cosolvent Cosolvent Protocol: Use 5% DMSO or Intermediate Step (PEG400) MedConc->Cosolvent Mod. Risk Complex Complexation Protocol: Use Cyclodextrin (HP-β-CD) or High Surfactant HighConc->Complex High Risk caption Figure 2: Decision tree for solubilizing 4-(Quinolin-2-yl)benzoic acid.

References

  • PubChem. 4-(Quinolin-2-yl)benzoic acid (Compound).[4][5] National Library of Medicine. Available at: [Link]

  • Balakin, K. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds. Current Medicinal Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-(Quinolin-2-yl)benzoic Acid Assays

Product: 4-(Quinolin-2-yl)benzoic acid (CAS: 17926-00-6) Application: High-Throughput Screening (HTS), Medicinal Chemistry, Biochemical Assays Document ID: TS-QBA-001 Executive Summary Interpreting assay data for 4-(Quin...

Author: BenchChem Technical Support Team. Date: February 2026

Product: 4-(Quinolin-2-yl)benzoic acid (CAS: 17926-00-6) Application: High-Throughput Screening (HTS), Medicinal Chemistry, Biochemical Assays Document ID: TS-QBA-001

Executive Summary

Interpreting assay data for 4-(Quinolin-2-yl)benzoic acid requires a distinct understanding of its physicochemical duality. As a conjugate of a quinoline fluorophore and a benzoic acid moiety, this molecule presents three primary interference mechanisms: intrinsic fluorescence (autofluorescence) , colloidal aggregation , and pH-dependent solubility .

This guide provides a self-validating framework to distinguish true pharmacological activity from assay artifacts.

Module 1: Optical Interference (Fluorescence & Inner Filter Effect)

The Issue: Users frequently report "false positives" in fluorescence-based assays (e.g., FRET, TR-FRET, Fluorescence Polarization). The signal may appear as unexpected inhibition or supralinear activation.

The Mechanism: The quinoline core is an intrinsic fluorophore. Its excitation/emission spectra often overlap with common assay fluorophores (e.g., Coumarin, Fluorescein). Additionally, the molecule can absorb excitation light intended for the assay reagents, a phenomenon known as the Inner Filter Effect (IFE) , leading to an apparent decrease in signal that mimics inhibition.

Diagnostic Protocol: The "Mock" Read

To validate if the compound is interfering optically:

  • Prepare a "Mock" Assay Plate:

    • Wells A: Assay Buffer + Fluorophore (Target) + Compound (Titration).

    • Wells B: Assay Buffer + Compound (Titration) [No Fluorophore].

  • Spectral Scan:

    • Perform an absorbance scan (200–600 nm) of the compound in buffer.

    • Critical Check: If the compound absorbs >0.1 OD at your assay's excitation or emission wavelength, IFE is occurring.

Troubleshooting Decision Tree

OpticalInterference Start Ambiguous Fluorescence Signal Scan Perform Spectral Scan (Compound Only) Start->Scan Absorb Absorbance at Ex/Em Wavelengths? Scan->Absorb Fluor Fluorescence at Em Wavelength? Absorb->Fluor No IFE Result: Inner Filter Effect (False Inhibition) Absorb->IFE Yes (>0.1 OD) AutoFluor Result: Autofluorescence (False Activation/Noise) Fluor->AutoFluor Yes Clean Result: True Signal Fluor->Clean No

Figure 1: Decision matrix for isolating optical interference artifacts.

Module 2: Promiscuous Inhibition (Colloidal Aggregation)

The Issue: The compound displays steep dose-response curves (Hill slope > 2.0) or inhibits unrelated enzymes (e.g., inhibiting both a kinase and a protease).

The Mechanism: Planar aromatic systems like 4-(Quinolin-2-yl)benzoic acid are prone to forming colloidal aggregates in aqueous buffers. These colloids sequester enzymes on their surface, causing non-specific inhibition.[1][2] This is the "SCADS" (Stoichiometric Control of Aggregation-Dependent Screening) phenomenon described extensively by Shoichet et al.

Diagnostic Protocol: Detergent Sensitivity Test

True ligand binding is rarely affected by low concentrations of non-ionic detergent, whereas colloidal aggregates are rapidly disrupted.

Step-by-Step Validation:

  • Baseline IC50: Run the dose-response curve in standard buffer.

  • Detergent IC50: Repeat the assay adding 0.01% Triton X-100 (freshly prepared).

  • Centrifugation (Optional): Spin the compound solution at 10,000 x g for 10 mins before assaying. If potency drops, the "active" species was a precipitant.

Data Interpretation Table
ObservationWith 0.01% Triton X-100InterpretationAction
IC50 Shift IC50 increases > 3-fold (Potency lost)Aggregation Artifact Discard result; compound is a promiscuous inhibitor.
IC50 Stable IC50 remains within 2-foldTrue Binder Proceed to orthogonal validation (e.g., SPR, NMR).
Hill Slope Changes from >2.0 to ~1.0Aggregation Artifact Re-optimize buffer solubility.
Aggregation Logic Flow

AggregationLogic Input steep IC50 Curve (Hill Slope > 1.5) Test Add 0.01% Triton X-100 Input->Test ResultA Potency Lost Test->ResultA ResultB Potency Retained Test->ResultB ConclA Colloidal Aggregator (False Positive) ResultA->ConclA ConclB Specific Binder ResultB->ConclB

Figure 2: Workflow to differentiate specific binding from colloidal sequestration.

Module 3: Solubility & pH Sensitivity

The Issue: Inconsistent potency across different buffer pH levels or precipitation upon dilution from DMSO.

The Mechanism: 4-(Quinolin-2-yl)benzoic acid is amphoteric .

  • Acidic pH (<4): The quinoline nitrogen is protonated (

    
    ), and the carboxylic acid is protonated (
    
    
    
    ).
  • Neutral pH (7.0–7.4): The carboxylic acid is deprotonated (

    
    ), increasing solubility, but the quinoline may remain partially uncharged depending on the local environment.
    
  • Solubility Shock: Diluting a 10 mM DMSO stock directly into aqueous buffer often causes immediate micro-precipitation ("crashing out") which scatters light.

Best Practice Protocol: Intermediate Dilution

Do not dilute directly from 100% DMSO to assay buffer.

  • Step 1: Prepare compound in 100% DMSO (100x final concentration).

  • Step 2: Dilute 1:10 into a buffer containing 5-10% DMSO (intermediate step).

  • Step 3: Dilute into final assay buffer.

    • Why? This allows the hydration shell to form gradually, reducing the nucleation of crystals.

Frequently Asked Questions (FAQ)

Q: Can I use this compound in a TR-FRET assay? A: Proceed with caution. You must run an interference control. If the quinoline emission overlaps with your acceptor fluorophore (often green/red region), you will see false inhibition. Use a Red-shifted dye (e.g., Alexa 647) to minimize overlap, as quinolines typically emit in the blue/green range.

Q: The compound is bright yellow in solution. Is this a problem? A: Yes, visible color indicates absorbance in the visible spectrum. This confirms the potential for the Inner Filter Effect . You must correct your fluorescence data for absorbance at the excitation wavelength using the formula:



Q: My IC50 is 5 µM, but the compound precipitates at 10 µM. Is the data valid? A: Likely not. If the compound is near its solubility limit, the concentration of free monomer is unknown. The "inhibition" at 5 µM might be the onset of aggregation. Validate using the Detergent Sensitivity Test (Module 2).

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Link

  • Shoichet, B. K. (2006).[1] Screening in a spirit haunted world. Drug Discovery Today. Link

  • McGovern, S. L., et al. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of Medicinal Chemistry. Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. (Regarding Inner Filter Effects and Quinoline Fluorescence). Link

  • Owen, S. C., et al. (2017). Colloidal Aggregation: From Screening Nuisance to Formulation Nuance. ACS Chemical Biology. Link

Sources

Troubleshooting

Minimizing off-target effects of 4-(Quinolin-2-YL)benzoic acid

Executive Summary 4-(Quinolin-2-yl)benzoic acid is a potent pharmacophore often utilized as a scaffold for Retinoic Acid Receptor (RAR) agonists (structurally distinct from the polyene chain of natural retinoids) or as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Quinolin-2-yl)benzoic acid is a potent pharmacophore often utilized as a scaffold for Retinoic Acid Receptor (RAR) agonists (structurally distinct from the polyene chain of natural retinoids) or as a chemical probe in differentiation therapy research.

While valuable, this compound presents two distinct categories of "off-target" challenges:

  • Physicochemical Interference (False Positives): Its planar, hydrophobic quinoline moiety causes autofluorescence and aggregation, leading to assay artifacts.

  • Biological Promiscuity (True Off-Targets): Lack of isotype selectivity (RAR

    
     vs. 
    
    
    
    ) and potential cross-reactivity with RXRs or metalloproteins.

This guide provides the protocols required to distinguish true biological activity from experimental noise.

Part 1: Physicochemical Troubleshooting (The "False" Off-Targets)

Q: My dose-response curves in fluorescence-based binding assays are erratic. Is the compound interfering?

A: Yes, almost certainly. The quinoline ring system is a known fluorophore. If you are using standard fluorescence polarization (FP) or intensity-based assays (e.g., FITC or Coumarin labels), 4-(Quinolin-2-yl)benzoic acid can absorb excitation light (inner-filter effect) or emit fluorescence in the blue/green region, masking your signal.

Troubleshooting Protocol: Autofluorescence Counter-Screen

  • Objective: Quantify signal contribution from the compound alone.

  • Method:

    • Prepare a mock assay plate containing buffer + compound (serial dilution). Do not add the protein or the fluorescent tracer.

    • Read the plate at your assay’s specific Excitation/Emission wavelengths (e.g., Ex 485nm / Em 535nm).

    • Analysis: If the signal >10% of your specific assay window, you have interference.

  • Solution: Switch to Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen . These technologies use a time-delay (TR-FRET) or singlet oxygen transfer (Alpha) that eliminates short-lived background fluorescence from small molecules.

Q: I see steep inhibition curves (Hill slope > 2.0). Is this super-potency?

A: Likely not. Steep Hill slopes often indicate colloidal aggregation . This molecule is planar and highly lipophilic. In aqueous buffers, it stacks like plates, forming microscopic colloids that sequester proteins non-specifically. This is a classic "promiscuous inhibitor" mechanism.

Protocol: Detergent Sensitivity Test

  • Step 1: Run your standard IC50 assay.

  • Step 2: Repeat the assay with the addition of 0.01% Triton X-100 or 0.005% Tween-20 in the buffer.

  • Result Interpretation:

    • IC50 shifts significantly (e.g., >5-fold loss of potency): The original activity was likely due to aggregation (False Positive).

    • IC50 remains stable: The activity is driven by specific 1:1 ligand binding (True Positive).

Part 2: Biological Selectivity (The "True" Off-Targets)

Q: How do I ensure I am targeting the specific RAR isotype (e.g., RAR


) and not inducing RAR

-mediated toxicity?

A: 4-(Quinolin-2-yl)benzoic acid analogs often lack the flexibility of natural retinoic acid, which can actually enhance specificity if designed correctly, but the core scaffold is prone to cross-reactivity. The primary off-target concern is RAR


 activation , which is associated with mucocutaneous toxicity and teratogenicity, whereas RAR

is the target for dermatological efficacy.

Workflow: Isotype Selectivity Profiling Do not rely on a single reporter assay. You must triangulate data using the "Selectivity Triangle" :

  • Transactivation Assay (Functional): Luciferase reporter systems driven by RARE (Retinoic Acid Response Elements) co-transfected with specific plasmids for RAR

    
    , RAR
    
    
    
    , or RAR
    
    
    .
  • Co-Activator Recruitment (Physical): TR-FRET assays measuring the recruitment of SRC-1 or steroid receptor coactivator peptide to the receptor upon ligand binding.

  • Cytotoxicity Control: MTT assay in HepG2 cells to ensure "inhibition" isn't just cell death.

Part 3: Visualization & Logic Mapping

Figure 1: Troubleshooting Assay Interference

Caption: Logic flow to distinguish between specific inhibition, aggregation artifacts, and fluorescence interference.

AssayTroubleshooting Start Issue: Anomalous IC50 Data CheckFluorescence Step 1: Autofluorescence Check (Buffer + Cmpd only) Start->CheckFluorescence SignalHigh Signal Detected? CheckFluorescence->SignalHigh CheckSlope Step 2: Check Hill Slope SlopeHigh Hill Slope > 2.0? CheckSlope->SlopeHigh SignalHigh->CheckSlope No Interference Diagnosis: Optical Interference Action: Switch to TR-FRET SignalHigh->Interference Yes Aggregation Diagnosis: Colloidal Aggregation Action: Add 0.01% Triton X-100 SlopeHigh->Aggregation Yes Specific Diagnosis: Specific Binding Action: Proceed to Bio-Profiling SlopeHigh->Specific No

Figure 2: Biological Off-Target Pathways (Retinoid Signaling)

Caption: Differentiating intended Genomic effects from Non-Genomic and Off-Target toxicity pathways.

RARPathways Ligand 4-(Quinolin-2-yl) benzoic acid RARa RAR-alpha (Off-Target) Ligand->RARa Low Selectivity RARg RAR-gamma (Target) Ligand->RARg High Affinity CYP CYP450 Inhibition (Metabolic Liability) Ligand->CYP Quinoline Moiety RXR RXR Heterodimer RARa->RXR RARg->RXR Toxicity Mucocutaneous Toxicity RXR->Toxicity via RARa Efficacy Differentiation / Apoptosis (Therapeutic) RXR->Efficacy via RARg

Part 4: Data Summary & Protocols

Table 1: Physicochemical Properties & Handling
PropertyValue / CharacteristicImplication for Assays
Molecular Weight ~249.26 g/mol Small molecule, crosses membranes easily.
LogP (Lipophilicity) ~3.5 - 4.2High. Risk of sticking to plastic tips and plates.
Fluorescence Excitation ~300-350nmInterferes with UV/Blue readouts.
Solubility (Water) Very Low (< 10 µM)Precipitates in PBS. Requires DMSO stock.
Solubility (DMSO) > 10 mMStore stocks in 100% DMSO at -20°C.
Standard Operating Procedure: Solubility Optimization

To prevent precipitation-induced off-target effects.

  • Stock Prep: Dissolve powder in 100% DMSO to 10 mM. Vortex for 60 seconds. Visually inspect for particulates.

  • Intermediate Dilution: Do not dilute directly from 10 mM DMSO to aqueous buffer.

    • Correct Method: Perform serial dilutions in 100% DMSO first.

    • Final Step: Transfer 1 µL of DMSO solution into 99 µL of assay buffer (1% Final DMSO).

  • Plate Material: Use Non-Binding Surface (NBS) or glass-coated microplates to prevent the hydrophobic quinoline ring from adsorbing to the well walls, which lowers the effective concentration and ruins reproducibility.

References

  • BenchChem Technical Support. (2025).[1] Broxyquinoline Interference in Fluorescence-Based Assays. (Discusses the quinoline scaffold's fluorescence properties).

  • MDPI. (2022). The Use of Retinoids for the Prevention and Treatment of Skin Cancers: An Updated Review. (Details RAR isotype selectivity and off-target toxicity).

  • National Institutes of Health (NIH). (2025). The Next Generation of Skin Care: Transforming Retinoid Therapeutics. (Explains the structural evolution of retinoids to minimize off-target effects).

  • Journal of Medicinal Chemistry. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS).[2] (Identifies fused quinolines as frequent assay interferents).

  • ResearchGate. (2013).[3] Quinoline-Based Fluorescence Sensors.[4] (Validates the metal-chelating and fluorescent nature of the quinoline moiety).

Sources

Optimization

Technical Support Center: Optimizing Crystallization of 4-(Quinolin-2-YL)benzoic acid for X-ray Crystallography

Welcome to the technical support center for the crystallization of 4-(Quinolin-2-YL)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of obtai...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 4-(Quinolin-2-YL)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of obtaining high-quality single crystals suitable for X-ray diffraction analysis. Here, we synthesize fundamental principles with field-proven troubleshooting strategies to enhance your experimental success.

Section 1: Understanding the Molecule: 4-(Quinolin-2-YL)benzoic acid

Before attempting crystallization, understanding the physicochemical properties of 4-(Quinolin-2-YL)benzoic acid (C₁₆H₁₁NO₂) is crucial for designing a rational experimental strategy.

  • Structure and Functionality : This molecule possesses a rigid, planar aromatic backbone composed of a quinoline ring system linked to a benzoic acid moiety.[1] Key functional groups include a carboxylic acid (-COOH) and a heterocyclic nitrogen atom within the quinoline ring.

  • Polarity and Intermolecular Forces : The presence of the carboxylic acid group and the quinoline nitrogen makes the molecule polar. It can act as both a hydrogen bond donor (from the carboxylic acid's hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen and the quinoline nitrogen). These strong hydrogen bonding capabilities, combined with potential π-π stacking interactions between the aromatic rings, are critical drivers for forming an ordered crystal lattice.

  • Implications for Crystallization : The molecule's rigidity and strong intermolecular forces are advantageous for crystallization.[2] However, its polarity dictates that polar solvents will likely be required for dissolution. The key is to find a solvent or solvent system where its solubility is significantly temperature-dependent (highly soluble when hot, poorly soluble when cold) or can be gradually reduced by introducing an anti-solvent.

Section 2: Core Crystallization Protocols

Successful crystallization is an empirical science, and screening several methods is often necessary. Below are detailed protocols for the most common and effective techniques for small organic molecules like 4-(Quinolin-2-YL)benzoic acid.

Protocol 1: Slow Cooling Crystallization

This is the most common recrystallization technique, relying on the principle that solubility decreases as the temperature is lowered.[3][4]

Step-by-Step Methodology:

  • Solvent Selection : In a small vial, test the solubility of a few milligrams of your compound in ~0.5 mL of various solvents (see Table 1). The ideal solvent will dissolve the compound completely upon heating but show low solubility at room temperature.

  • Dissolution : Place your compound (~10-20 mg) in a clean vial. Add the chosen solvent dropwise while heating (e.g., in a sand bath or on a hotplate) and stirring until the solid is just fully dissolved. Avoid adding excess solvent.

  • Crystal Growth : Leave the setup undisturbed for several hours to days. Mechanical vibrations can disrupt crystal growth, leading to the formation of many small crystals instead of a few large ones.[7]

  • Harvesting : Once well-formed crystals are observed, carefully extract them from the mother liquor using a pipette or micro-spatula.

Protocol 2: Slow Evaporation

This method is suitable when the compound is moderately soluble at room temperature and a suitable solvent for slow cooling cannot be identified.[7]

Step-by-Step Methodology:

  • Solution Preparation : Dissolve the compound in a suitable solvent to near-saturation at room temperature. The solution should be clear and free of any particulate matter.

  • Setup : Transfer the solution to a clean vial. Cover the vial with parafilm and poke 1-3 small holes in it with a needle. The number and size of the holes will control the rate of evaporation.

  • Incubation : Place the vial in a vibration-free location. The solvent will slowly evaporate, increasing the concentration of the solute until it reaches supersaturation and crystals begin to form. This process can take several days to weeks.[7]

Protocol 3: Vapor Diffusion

Vapor diffusion is a powerful technique, especially for small quantities of material, as it allows for a very slow and controlled approach to supersaturation.[3][8][9]

Step-by-Step Methodology:

  • Solvent/Anti-Solvent Selection : Choose a "good" solvent in which your compound is soluble (e.g., THF, Dichloromethane, Toluene). Then, select a volatile "bad" anti-solvent in which your compound is insoluble (e.g., Hexane, Pentane, Diethyl Ether).[9]

  • Setup (Vial-in-Vial) :

    • Dissolve your compound (~2-5 mg) in a minimal amount of the "good" solvent in a small, open inner vial.

    • Place this inner vial inside a larger outer vial that contains a small amount (~1-2 mL) of the "bad" anti-solvent.

    • Seal the outer vial tightly. Ensure the inner vial does not touch the walls of the outer vial to prevent capillary action.[3][8]

  • Mechanism : The volatile anti-solvent will slowly diffuse in the vapor phase into the solution in the inner vial. This gradually decreases the solubility of your compound, leading to the slow growth of crystals.[9][10]

Section 3: Troubleshooting Guide (Q&A Format)

Q1: My experiment resulted in an oil, not crystals. What went wrong and how can I fix it?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high for it to arrange into a crystal lattice.

  • Causality & Solution : This often happens if the solution is too saturated or if the solvent is too "good" (i.e., the compound is too soluble).[3]

    • Re-dissolve and Dilute : Gently heat the oil to re-dissolve it, and add a small amount of additional solvent. Let it cool again, more slowly this time.

    • Change Solvent System : Try a solvent in which the compound is slightly less soluble. For 4-(Quinolin-2-YL)benzoic acid, if you are using a very polar solvent like DMF, try a slightly less polar one like ethyl acetate or a mixture such as Toluene/Ethanol.

    • Lower the Temperature : If possible, set up the crystallization at a lower temperature (e.g., in a cold room or refrigerator) to slow down the process and ensure precipitation occurs below the compound's melting point.

Q2: I only got a fine powder or microcrystals, not large single crystals suitable for XRD. What should I do?

A2: The formation of powder or microcrystals indicates that nucleation (the initial formation of crystal seeds) occurred too rapidly and/or too many nucleation sites were present.

  • Causality & Solution : Rapid cooling or a solution that is too concentrated are common culprits.[8]

    • Slow Down the Process : If using slow cooling, ensure the cooling rate is extremely slow by improving the insulation around your vial.[11] If using vapor diffusion, move the setup to a colder environment (e.g., a refrigerator) to reduce the vapor pressure of the anti-solvent and slow the diffusion rate.[8]

    • Reduce Concentration : Your initial solution may be too concentrated. Re-dissolve the powder with more solvent and repeat the crystallization.

    • Minimize Nucleation Sites : Ensure your glassware is impeccably clean. Dust or microscopic scratches can act as nucleation sites. Filtering the hot solution through a syringe filter into a clean vial can sometimes help.

Q3: Nothing is crystallizing out of the solution, even after several days. What are my next steps?

A3: This indicates that the solution has not reached a sufficient level of supersaturation.

  • Causality & Solution : The most likely cause is that too much solvent was used initially, and the solution is not concentrated enough.[11]

    • Induce Nucleation : Try scratching the inside of the vial just below the surface of the liquid with a clean glass rod. The microscopic scratches can provide a nucleation site.

    • Add a Seed Crystal : If you have any solid material (even the crude product), add a tiny speck to the solution. This will act as a template for crystal growth.

    • Increase Concentration : If the above methods fail, you can allow some of the solvent to evaporate by loosening the cap or removing the parafilm for a period. Alternatively, gently heat the solution to boil off some of the solvent and then allow it to cool again.[11]

Q4: My crystals are twinned or appear as aggregates. Are they usable?

A4: Twinned crystals or aggregates are often not suitable for single-crystal X-ray diffraction because they do not consist of a single lattice. While your crystallographer may be able to isolate a single fragment, it is best to try and grow better crystals.

  • Causality & Solution : This issue, similar to microcrystal formation, is often caused by a crystallization rate that is too fast.

    • Repeat with Slower Growth : Use the strategies mentioned in A2 to slow down the crystal growth process significantly. Diluting the initial solution and ensuring a very slow, controlled approach to supersaturation is key.

    • Try a Different Method : If slow cooling consistently produces aggregates, switch to vapor diffusion or solvent layering. These methods often provide a more controlled environment for the growth of individual crystals.[3][8]

Section 4: Frequently Asked Questions (FAQs)

Q: What is the best starting solvent to try for 4-(Quinolin-2-YL)benzoic acid? A: Given its structure as an aromatic carboxylic acid, a good starting point would be polar protic solvents like ethanol or methanol, or polar aprotic solvents like ethyl acetate or acetonitrile.[12][13][14] A solvent mixture, such as Toluene/Ethanol or Dichloromethane/Ethanol, can also be very effective.[9][15] It is highly recommended to perform a small-scale solvent screen with a variety of solvents to find the ideal one.

Q: How pure does my compound need to be before I start trying to grow crystals for XRD? A: While crystallization is a purification technique, starting with material that is as pure as possible (>95%) significantly increases the chances of growing high-quality single crystals. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

Q: How much material do I need to grow a single crystal? A: For techniques like vapor diffusion, you can successfully grow crystals from as little as 1-5 mg of material. For slow cooling or evaporation, starting with 10-20 mg is more practical. It's always better to start with more material if available, as you may need to perform multiple trials.

Q: My crystals dissolve or crack when I take them out of the solution. Why is this happening? A: This often occurs if solvent molecules are incorporated into the crystal lattice. When the crystal is exposed to air, these solvent molecules can evaporate, causing the lattice to collapse. This is particularly common with volatile solvents like dichloromethane or acetone.[3] To mitigate this, once you've harvested the crystal, immediately coat it in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss before mounting it for diffraction.

Section 5: Data Presentation

Table 1: Potential Solvents for Crystallization Screening

SolventBoiling Point (°C)PolarityH-BondingComments
Ethanol78Polar ProticYesOften a good starting point for aromatic acids.[13][16]
Methanol65Polar ProticYesSimilar to ethanol, but more volatile.[16]
Ethyl Acetate77Polar AproticAcceptorGood for compounds of intermediate polarity.[16]
Acetonitrile82Polar AproticAcceptorA versatile solvent for many nitrogen heterocycles.[14]
Dichloromethane (DCM)40Polar AproticNoCan be a good "good" solvent for layering or diffusion.[9]
Toluene111NonpolarNoUseful in solvent mixtures to tune polarity.[16]
Tetrahydrofuran (THF)66Polar AproticAcceptorA good "good" solvent for vapor diffusion.[9]
Hexane69NonpolarNoCommon as an "anti-solvent" in diffusion/layering.[15]
Water100Polar ProticYesMay work, as benzoic acids often have higher solubility in hot water.[15]
Dimethylformamide (DMF)153Polar AproticAcceptorA very strong solvent, may be too good but useful for dissolving stubborn compounds.

Section 6: Visualization of Workflows

Crystallization_Method_Selection start Start: Purified Compound (>95%) solubility_screen Perform Solubility Screen (Hot vs. Cold) start->solubility_screen decision Good Temp. Differential? solubility_screen->decision slow_cool Use Slow Cooling Protocol decision->slow_cool  Yes moderate_sol Moderately Soluble at RT? decision->moderate_sol  No end Obtain Crystals slow_cool->end slow_evap Use Slow Evaporation Protocol moderate_sol->slow_evap  Yes low_sol Soluble in 'Good' Solvent, Insoluble in 'Bad' Anti-Solvent? moderate_sol->low_sol  No slow_evap->end vapor_diff Use Vapor Diffusion or Solvent Layering Protocol low_sol->vapor_diff  Yes fail Re-evaluate Solvent System low_sol->fail  No vapor_diff->end fail->solubility_screen

Caption: Decision workflow for selecting an initial crystallization method.

Troubleshooting_Flowchart start Crystallization Attempt outcome What is the result? start->outcome oil Result: Oil outcome->oil Oiled Out powder Result: Powder/Microcrystals outcome->powder Powder nothing Result: No Crystals outcome->nothing Clear Solution success Result: Good Crystals outcome->success Success sol_oil 1. Add more solvent. 2. Cool slower. 3. Change to a less polar solvent. oil->sol_oil sol_powder 1. Reduce concentration. 2. Slow down cooling/diffusion rate. 3. Ensure clean glassware. powder->sol_powder sol_nothing 1. Scratch flask. 2. Add seed crystal. 3. Evaporate some solvent. nothing->sol_nothing sol_oil->start Retry sol_powder->start Retry sol_nothing->start Retry

Caption: Troubleshooting flowchart for common crystallization problems.

References

  • Journal of Chemical & Engineering Data. (2019). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved from [Link]

  • ResearchGate. (2011). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved from [Link]

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. Retrieved from [Link]

  • Stahly, G. P. (2021). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 77(a2), C1163. Retrieved from [Link]

  • MDPI. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Retrieved from [Link]

  • MDPI. (2023). Computational Screening and Synthesis of Some Isatin-Thiadiazole Hybrids Potentially Targeting Diabetes. Retrieved from [Link]

  • University of Rochester Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis and Theoretical Study of 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. Retrieved from [Link]

  • IMSERC. (n.d.). Crystallization Guide. Retrieved from [Link]

  • University of California, Riverside. (n.d.). How to Grow Crystals. Retrieved from [Link]

  • Google Patents. (1972). Purification of aromatic polycarboxylic acids by recrystallization.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Unknown Source. (n.d.). Crystallization Solvents. Retrieved from [Link]

  • National Institutes of Health. (2018). Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. Retrieved from [Link]

  • ACS Publications. (2024). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • Hampton Research. (n.d.). Crystallization Tips. Retrieved from [Link]

  • YouTube. (2012). Slow Cooling During Recrystallization. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • MDPI. (2020). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Retrieved from [Link]

  • ResearchGate. (2018). Special Issue: Sulfur-Nitrogen Heterocycles. Retrieved from [Link]

  • Google Patents. (2016). Oxidation and crystallization process for aromatic carboxylic acid production.
  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • National Institutes of Health. (2007). Slow cooling and temperature-controlled protein crystallography. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • BrainKart. (2016). Low temperature solution growth : Slow cooling and Slow evaporation method. Retrieved from [Link]

  • ResearchGate. (2022). Solvent Polarity Influenced Polymorph Selection of Polar Aromatic Molecules. Retrieved from [Link]

  • Journal of Natural Products. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Bioavailability Optimization for 4-Quinoline Carboxylic Acids

Status: Online 🟢 Current Operator: Senior Application Scientist, Formulation Chemistry Division Ticket Context: 4-Quinoline Carboxylic Acids (4-QCAs) (e.g., Cinchoninic acid derivatives, Fluoroquinolone scaffolds, DHODH...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 Current Operator: Senior Application Scientist, Formulation Chemistry Division Ticket Context: 4-Quinoline Carboxylic Acids (4-QCAs) (e.g., Cinchoninic acid derivatives, Fluoroquinolone scaffolds, DHODH inhibitors).

Welcome to the Bioavailability Optimization Hub

You are likely here because your 4-QCA candidate is failing in early PK studies. This scaffold presents a classic "Medicinal Chemist’s Paradox": the very features that make it bioactive (the planar quinoline ring and the carboxylic acid warhead) often render it a "brick dust" molecule—insoluble and/or impermeable.

This guide treats your formulation challenges as technical support tickets. Locate your specific failure mode below to find the corresponding troubleshooting protocol.

Ticket #101: The "Brick Dust" Error (Solubility Failure)

Symptom: Compound exhibits high melting point (>250°C), poor solubility in both water and organic solvents, and precipitates in Simulated Gastric Fluid (SGF).

Root Cause Analysis: 4-QCAs often exist as zwitterions (internal salts) or form stable intermolecular hydrogen-bonded dimers (Head-to-Tail stacking) in the solid state. This results in an exceptionally high crystal lattice energy that water cannot overcome.

Troubleshooting Protocol:

Step 1: The "U-Shape" pH Profiling

Do not rely on a single aqueous solubility number. 4-QCAs have a U-shaped solubility curve.

  • Action: Measure solubility at pH 1.2, pH 4.5, and pH 6.8.

  • Expectation: Solubility is likely lowest at the isoelectric point (pI), typically between pH 4.5–6.0, where the net charge is zero (zwitterionic form).

  • Fix: If your target absorption site is the duodenum (pH ~6), you are in the "solubility trough." You must shift the micro-environmental pH.

Step 2: Lattice Disruption (Salt vs. Cocrystal)

If pH adjustment fails, you must break the crystal lattice.

StrategyWhen to UseRecommended Agents
Salt Formation If

pKa (Base - Acid) > 3.
Counter-ions: Mesylate or Tosylate (Avoid HCl; common ion effect in stomach reduces solubility).
Cocrystallization If molecule is non-ionizable or salts are hygroscopic.Co-formers: Nicotinamide, Isonicotinamide (Disrupts acid dimer).

Visualization: Lattice Disruption Logic

LatticeDisruption node_problem High Lattice Energy (Insoluble) node_check Check pKa Difference (Base - Acid) node_problem->node_check node_salt Salt Formation (Ionic Bond) node_check->node_salt > 3 (Strong Ionization) node_cocrystal Cocrystal Engineering (H-Bonding) node_check->node_cocrystal < 3 (Weak/No Ionization) node_result Enhanced Dissolution node_salt->node_result node_cocrystal->node_result

Caption: Decision matrix for breaking the stable crystal lattice of 4-QCAs based on pKa differentials.

Ticket #102: The "Polarity Trap" (Permeability Failure)

Symptom: Compound dissolves well (perhaps as a salt) but shows low oral exposure (low AUC) and high recovery in feces. Caco-2 permeability is low (


 cm/s).

Root Cause Analysis: The carboxylic acid moiety is ionized at intestinal pH (7.4), creating a negative charge that repels the lipid bilayer of the epithelial cells. Additionally, the quinoline ring can be a substrate for P-gp efflux pumps.[1]

Troubleshooting Protocol:

Step 1: Ester Prodrug Design

Mask the carboxylic acid to increase lipophilicity (LogP).

  • Method: Synthesize an ethyl or isopropyl ester of your 4-QCA.

  • Validation: Perform a rat liver microsome (RLM) stability assay.

    • Pass: Rapid hydrolysis (

      
       min) in plasma/liver (Releases active drug).
      
    • Fail: Stable ester (Drug never activates).

Step 2: Efflux Inhibition

If the prodrug is still pumped out:

  • Action: Formulate with P-gp inhibiting excipients.

  • Reagents: Vitamin E TPGS (1-5% w/v) or Pluronic F127.

Ticket #103: The "Glass Crash" (ASD Instability)

Symptom: You created an Amorphous Solid Dispersion (ASD) to fix solubility, but it recrystallized after 1 month at 40°C/75% RH.

Root Cause Analysis: 4-QCAs are "rapid crystallizers." The high melting point (


) drives a strong thermodynamic urge to revert to the crystalline state. Your polymer matrix failed to raise the Glass Transition Temperature (

) sufficiently or absorbed moisture (plasticization).

Troubleshooting Protocol:

Step 1: Polymer Selection

Switch from hydrophilic polymers (like PEG) to hydrophobic, pH-dependent polymers.

  • Recommended: HPMC-AS (Hydroxypropyl methylcellulose acetate succinate).

  • Why: It is insoluble in the stomach (protecting the ASD) and releases the drug in the intestine. It is less hygroscopic than PVP.

Step 2: The "Spring and Parachute" Assay

You must verify if your ASD maintains supersaturation.

  • Dissolve ASD in SGF (pH 1.2) -> Transfer to FaSSIF (pH 6.5).

  • Measure concentration over 4 hours.

  • Success: Concentration shoots up ("Spring") and stays high ("Parachute").

  • Failure: Rapid precipitation within 30 mins.

Visualization: ASD Stability Mechanism

ASD_Stability Drug Crystalline 4-QCA (High Tm, Low Energy) Process Hot Melt Extrusion (Energy Input) Drug->Process Amorphous Amorphous State (High Energy, Soluble) Process->Amorphous Storage Storage (Moisture/Heat) Amorphous->Storage Fail Recrystallization (Failure) Storage->Fail Wrong Polymer (Low Tg) Success Stable Dispersion (Success) Storage->Success HPMC-AS (Polymer-Drug Miscibility)

Caption: The critical path for Amorphous Solid Dispersions (ASD). Success depends on polymer selection preventing the reversion to the crystalline state.

Frequently Asked Questions (FAQ)

Q: My 4-QCA is an antibacterial candidate. Can I use magnesium salts? A: Proceed with caution. While divalent cations (


, 

) can form salts, quinolines (especially fluoroquinolones) often form insoluble chelates with these metals, drastically reducing bioavailability. Stick to monovalent counter-ions like Sodium (for solubility) or Mesylate (for stability).

Q: How do I determine if my solubility issue is kinetic or thermodynamic? A:

  • Kinetic Solubility: Add DMSO stock to buffer. If it precipitates immediately, you have a "crash" issue (likely high lattice energy).

  • Thermodynamic Solubility: Stir solid drug in buffer for 24-48 hours. If this is low, you have a fundamental hydrophobicity issue.

  • Tip: 4-QCAs usually fail thermodynamically due to crystal packing.

Q: What is the "Common Ion Effect" mentioned in Ticket #101? A: If you make a Hydrochloride (HCl) salt of your 4-QCA, it dissolves well in water. However, the stomach contains high concentrations of chloride ions (


). This pushes the equilibrium back toward the solid salt form, causing the drug to precipitate as a "gum" or solid in the stomach, reducing absorption. Use Sulfonic acid salts (Mesylates) to avoid this.
References
  • Vertex Pharmaceuticals. (2018).[2] Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry.

  • BenchChem. (2025).[1][3][4] Technical Support Center: Enhancing the Oral Bioavailability of Quinoline-Based Drug Candidates.

  • MDPI. (2025). Amorphous Solid Dispersions (ASDs): The Influence of Material Properties and Manufacturing Processes. Pharmaceutics.

  • National Institutes of Health (NIH). (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters.

  • Crystallization Systems. (2025). Amorphous solid dispersions for enhanced drug solubility and stability. Application Note.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-(Quinolin-2-YL)benzoic Acid's Potential with Established Kinase Inhibitors

A Technical Guide for Researchers and Drug Development Professionals In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, transforming treatment paradigms for a multitude of malig...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, transforming treatment paradigms for a multitude of malignancies. Their ability to selectively block the activity of specific kinases, enzymes that play a pivotal role in cellular signaling pathways, has led to the development of highly effective drugs. This guide provides a comparative analysis of the potential of a novel compound, 4-(Quinolin-2-YL)benzoic acid, alongside three well-established kinase inhibitors: Imatinib, Gefitinib, and Sorafenib. By examining their mechanisms of action, target specificities, and the experimental methodologies used to characterize them, we aim to provide a comprehensive resource for researchers in the field of drug discovery and development.

The Central Role of Kinase Inhibition in Oncology

Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acids on substrate proteins. This process, known as phosphorylation, is a fundamental mechanism for regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. In many cancers, the aberrant activity of one or more kinases, due to mutations or overexpression, drives uncontrolled cell growth and survival. Kinase inhibitors are small molecules designed to bind to the ATP-binding pocket of these enzymes, preventing phosphorylation and thereby blocking the downstream signaling pathways that promote cancer progression.

Profiling the Competitors: Established Kinase Inhibitors

A meaningful comparison requires a deep understanding of the established players. We will focus on three FDA-approved kinase inhibitors that represent different classes and target profiles.

Imatinib: The Pioneer of Targeted Therapy

Imatinib was a groundbreaking drug that revolutionized the treatment of chronic myeloid leukemia (CML). Its primary target is the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that is the hallmark of CML.

  • Mechanism of Action: Imatinib binds to the ATP-binding site of the Bcr-Abl kinase domain, stabilizing the inactive conformation of the enzyme. This prevents the phosphorylation of its downstream substrates, leading to the inhibition of proliferation and induction of apoptosis in Bcr-Abl-positive cells.[1]

  • Target Profile: Besides Bcr-Abl, Imatinib also potently inhibits other tyrosine kinases, including c-KIT and the platelet-derived growth factor receptor (PDGFR).[2] This multi-targeted activity has led to its successful use in the treatment of gastrointestinal stromal tumors (GIST), which are often driven by mutations in c-KIT or PDGFR.

Gefitinib: Targeting the Epidermal Growth Factor Receptor (EGFR)

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is primarily used in the treatment of non-small cell lung cancer (NSCLC) patients with activating mutations in the EGFR gene.

  • Mechanism of Action: Gefitinib competes with ATP for binding to the tyrosine kinase domain of EGFR. By blocking ATP binding, it prevents EGFR autophosphorylation and the activation of downstream signaling pathways, such as the Ras-MAPK and PI3K-Akt pathways, which are crucial for cell survival and proliferation.

  • Target Profile: Gefitinib is highly selective for EGFR. Its efficacy is most pronounced in tumors harboring specific activating mutations in the EGFR kinase domain, which render the cancer cells "addicted" to EGFR signaling.[3]

Sorafenib: A Multi-Kinase Inhibitor with Anti-Angiogenic Activity

Sorafenib is a multi-kinase inhibitor that targets several key kinases involved in both tumor cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).

  • Mechanism of Action: Sorafenib inhibits intracellular serine/threonine kinases, most notably RAF kinases (C-RAF, B-RAF, and mutant B-RAF), which are components of the MAPK signaling pathway. Additionally, it targets multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3) and PDGFR-β, thereby inhibiting angiogenesis.[1]

  • Target Profile: Its broad target profile, encompassing both tumor cell and endothelial cell kinases, gives Sorafenib a dual mechanism of action, making it effective against a range of solid tumors, including renal cell carcinoma and hepatocellular carcinoma.[1][4]

4-(Quinolin-2-YL)benzoic Acid: A Compound of Interest

While extensive biological data on the kinase inhibitory activity of 4-(Quinolin-2-YL)benzoic acid is not yet publicly available, its chemical structure suggests significant potential in this area. The quinoline scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[5]

  • Structural Rationale for Kinase Inhibition: The quinoline ring system is a key pharmacophore in numerous FDA-approved kinase inhibitors.[5] Its planar, aromatic nature allows it to participate in various non-covalent interactions within the ATP-binding pocket of kinases, such as pi-pi stacking and hydrogen bonding. The benzoic acid moiety provides a handle for further chemical modification to enhance potency and selectivity. Quinoline derivatives have been shown to exhibit inhibitory activity against a broad spectrum of kinases.[5]

Comparative Performance: A Data-Driven Overview

To provide a quantitative comparison, the following tables summarize the half-maximal inhibitory concentrations (IC50) of the established inhibitors against their key kinase targets. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. Lower IC50 values indicate higher potency.

Table 1: In Vitro Kinase Inhibition (IC50 values)

InhibitorTarget KinaseIC50 (nM)
Imatinib Bcr-Abl~400[2]
c-Kit~100[6]
PDGFRα71[7]
PDGFRβ607[7]
Gefitinib EGFR (mutant)13.06 - 77.26[3]
EGFR (wild-type)420 - 1400[8]
Sorafenib Raf-16[1]
B-RAF (wild-type)22[1]
B-RAF (V600E)38[1]
VEGFR-126[1]
VEGFR-290[1]
VEGFR-320[1]
PDGFR-β57[1]

Table 2: Cellular Activity - Anti-proliferative Effects (IC50 values)

InhibitorCell LineRelevant TargetIC50 (nM)
Imatinib K562Bcr-Abl~250
Gefitinib HCC827EGFR (mutant)13.06[3]
PC9EGFR (mutant)77.26[3]
Sorafenib HepG2Multiple~5,800

Note: IC50 values can vary depending on the specific assay conditions, cell line, and ATP concentration used in the experiment.

Experimental Protocols for Kinase Inhibitor Characterization

The following section provides detailed, step-by-step methodologies for key experiments used to evaluate and compare kinase inhibitors.

In Vitro Kinase Activity Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

TR-FRET is a robust, homogeneous assay format widely used for high-throughput screening of kinase inhibitors.[9]

  • Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by a kinase. A europium-labeled anti-phospho-specific antibody and a streptavidin-allophycocyanin (APC) conjugate are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the europium donor and APC acceptor into close proximity. Excitation of the europium donor results in energy transfer to the APC acceptor, which then emits a long-lived fluorescent signal. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.[9][10]

  • Workflow Diagram:

TR_FRET_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection reagents Prepare Assay Buffer, Kinase, Biotinylated Substrate, ATP inhibitor Prepare Serial Dilutions of Inhibitor (e.g., 4-(Quinolin-2-YL)benzoic acid) plate Dispense Inhibitor and Kinase to 384-well plate start_reaction Initiate reaction by adding Substrate/ATP mix plate->start_reaction Pre-incubation incubation Incubate at Room Temperature (e.g., 60 min) start_reaction->incubation stop_detection Add Detection Mix (Eu-Ab + SA-APC) incubation->stop_detection Stop Reaction detection_incubation Incubate at Room Temperature (e.g., 60 min) stop_detection->detection_incubation read_plate Read plate on TR-FRET enabled reader detection_incubation->read_plate

Caption: Workflow for a TR-FRET kinase inhibition assay.

  • Step-by-Step Protocol:

    • Reagent Preparation: Prepare all reagents in a suitable kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Inhibitor Dispensing: Dispense the test compound (e.g., 4-(Quinolin-2-YL)benzoic acid) and control inhibitors at various concentrations into a 384-well assay plate.

    • Kinase Addition: Add the purified kinase enzyme to each well and incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind.

    • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the biotinylated substrate peptide and ATP.

    • Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

    • Detection: Stop the reaction and initiate detection by adding a solution containing a europium-labeled anti-phospho-antibody and streptavidin-APC.

    • Detection Incubation: Incubate the plate at room temperature for 60 minutes to allow the detection reagents to bind.

    • Data Acquisition: Read the plate using a TR-FRET-compatible plate reader, measuring the emission at both the acceptor and donor wavelengths.

    • Data Analysis: Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.

AlphaScreen is another bead-based, non-radioactive, homogeneous assay technology that is highly sensitive and suitable for HTS.[11]

  • Principle: The assay principle is similar to TR-FRET but uses donor and acceptor beads that, when in close proximity, generate a chemiluminescent signal.[12] A biotinylated substrate is captured by streptavidin-coated donor beads. A phospho-specific antibody is captured by protein A-coated acceptor beads.[13] Upon phosphorylation, the beads are brought together. Laser excitation of the donor beads at 680 nm produces singlet oxygen, which diffuses to the nearby acceptor beads, triggering a cascade of chemical reactions that ultimately results in the emission of light at 520-620 nm.[11] Kinase inhibition prevents this proximity, leading to a loss of signal.[12][13]

  • Workflow Diagram:

AlphaScreen_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection reagents Prepare Kinase Buffer, Kinase, Biotinylated Substrate, ATP inhibitor Prepare Serial Dilutions of Inhibitor dispense Dispense Inhibitor, Kinase, Substrate/ATP to plate inhibitor->dispense incubation Incubate at Room Temperature (e.g., 60 min) dispense->incubation add_beads Add Donor and Acceptor Beads incubation->add_beads detection_incubation Incubate in the dark (e.g., 60 min) add_beads->detection_incubation read_plate Read plate on AlphaScreen-enabled reader detection_incubation->read_plate

Caption: Workflow for an AlphaScreen kinase inhibition assay.

  • Step-by-Step Protocol:

    • Reagent Preparation: Prepare all reagents in the appropriate kinase buffer.

    • Reaction Setup: In a 384-well plate, add the test inhibitor, the kinase, and the biotinylated substrate.

    • Reaction Initiation: Start the reaction by adding ATP.

    • Reaction Incubation: Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

    • Detection: Add a mixture of streptavidin-donor beads and protein A-acceptor beads pre-incubated with the phospho-specific antibody.

    • Detection Incubation: Incubate the plate in the dark at room temperature for at least 60 minutes to allow the beads to come to equilibrium.

    • Data Acquisition: Read the plate on a reader capable of AlphaScreen detection.

    • Data Analysis: Plot the signal against the inhibitor concentration to calculate the IC50 value.

Cell-Based Assays

These assays measure the effect of an inhibitor on a biological process in living cells, providing insights into the compound's cell permeability, off-target effects, and overall cellular efficacy.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[14][15]

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in metabolically active cells to a purple formazan product.[16] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically. A decrease in absorbance indicates a reduction in cell viability due to the inhibitor's anti-proliferative or cytotoxic effects.[15]

  • Workflow Diagram:

MTT_Workflow cell_seeding Seed cells in a 96-well plate and allow to attach overnight inhibitor_treatment Treat cells with serial dilutions of the inhibitor cell_seeding->inhibitor_treatment incubation_period Incubate for a defined period (e.g., 72 hours) inhibitor_treatment->incubation_period mtt_addition Add MTT reagent to each well incubation_period->mtt_addition formazan_incubation Incubate to allow formazan crystal formation mtt_addition->formazan_incubation solubilization Add solubilization solution (e.g., DMSO or acidified isopropanol) formazan_incubation->solubilization read_absorbance Read absorbance at ~570 nm solubilization->read_absorbance data_analysis Calculate cell viability and determine IC50 read_absorbance->data_analysis

Caption: Workflow for an MTT cell proliferation assay.

  • Step-by-Step Protocol:

    • Cell Seeding: Seed the desired cancer cell line in a 96-well plate at an appropriate density and allow the cells to adhere overnight.[15]

    • Inhibitor Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the test compound (e.g., 4-(Quinolin-2-YL)benzoic acid) and control inhibitors.

    • Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[15]

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[15]

    • Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the inhibitor concentration to determine the cellular IC50 value.

Signaling Pathways Targeted by the Compared Kinase Inhibitors

The following diagram illustrates the key signaling pathways targeted by Imatinib, Gefitinib, and Sorafenib. Understanding these pathways is crucial for interpreting the mechanism of action of these inhibitors and for hypothesizing the potential targets of novel compounds like 4-(Quinolin-2-YL)benzoic acid.

Signaling_Pathways cluster_ras_raf Ras-Raf-MAPK Pathway cluster_pi3k_akt PI3K-Akt Pathway EGF EGF EGFR EGFR EGF->EGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K PDGFR->Ras PDGFR->PI3K VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis cKIT c-KIT cKIT->PI3K BcrAbl Bcr-Abl BcrAbl->Ras BcrAbl->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival mTOR->Survival Gefitinib Gefitinib Gefitinib->EGFR Imatinib Imatinib Imatinib->PDGFR Imatinib->cKIT Imatinib->BcrAbl Sorafenib Sorafenib Sorafenib->PDGFR Sorafenib->VEGFR Sorafenib->Raf

Sources

Comparative

In Vivo Validation of 4-(Quinolin-2-YL)benzoic acid: A Comparative Therapeutic Guide

This guide details the in vivo validation of 4-(Quinolin-2-yl)benzoic acid (QBA) , a synthetic retinoid analog designed to overcome the pharmacokinetic limitations of natural retinoids. Executive Summary 4-(Quinolin-2-yl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the in vivo validation of 4-(Quinolin-2-yl)benzoic acid (QBA) , a synthetic retinoid analog designed to overcome the pharmacokinetic limitations of natural retinoids.

Executive Summary

4-(Quinolin-2-yl)benzoic acid (QBA) represents a class of "arotinoid-like" synthetic retinoids where the unstable polyene side chain of All-Trans Retinoic Acid (ATRA) is replaced by a rigid, metabolically stable quinoline-phenyl biaryl scaffold. While ATRA remains the gold standard for Acute Promyelocytic Leukemia (APL), its clinical utility is hampered by rapid CYP450-mediated catabolism, photo-instability, and broad RAR/RXR activation leading to "Retinoic Acid Syndrome."

This guide outlines the validation framework to establish QBA as a subtype-selective RAR agonist with superior oral bioavailability and reduced systemic toxicity compared to ATRA and Tamibarotene (Am80).

Mechanistic Basis & Therapeutic Logic
The Pharmacophore Rationale

The therapeutic potential of QBA rests on its structural homology to retinoic acid but with enhanced rigidity.

  • Ligand: 4-(Quinolin-2-yl)benzoic acid (CAS: 132318-11-7).[1][2]

  • Target: Retinoic Acid Receptors (RAR

    
    , 
    
    
    
    ,
    
    
    ).[3][4]
  • Mechanism: QBA binds the Ligand Binding Domain (LBD) of RAR, triggering the release of co-repressors (NCoR/SMRT) and recruitment of co-activators (SRC-1), driving the transcription of genes responsible for cell differentiation (e.g., HOXA1, CYP26A1).

Pathway Visualization: RAR Activation Signaling

The following diagram illustrates the mechanism of action QBA must validate in vivo:

RAR_Signaling cluster_nucleus Nuclear Translocation QBA QBA (Ligand) CRABP CRABP-II (Cytosolic Transport) QBA->CRABP Binding RAR RARα CRABP->RAR Nuclear Entry Nucleus Nucleus RXR RXR RAR->RXR Heterodimerization CoR Co-Repressor (NCoR/SMRT) RAR->CoR Basal State CoA Co-Activator (SRC-1/p300) RAR->CoA Ligand-Induced Switch RARE RARE (DNA Promoter) RAR->RARE RXR->RARE Transcription Differentiation Genes (p21, C/EBPε) CoA->Transcription Chromatin Remodeling

Caption: QBA binds RAR, displacing co-repressors and recruiting co-activators to drive differentiation gene expression.

Comparative Analysis: QBA vs. Alternatives

To justify the development of QBA, it must be benchmarked against the standard of care (ATRA) and the second-generation synthetic retinoid (Tamibarotene).

FeatureATRA (Tretinoin) Tamibarotene (Am80) QBA (Candidate) Experimental Advantage of QBA
Structure Polyene chain (Flexible)TetrahydronaphthaleneQuinoline-Biaryl (Rigid)High Metabolic Stability: Resists oxidation and isomerization.
Target Selectivity Pan-RAR (

)
RAR

/ RAR

RAR

Selective
(Hypothesized)
Reduced RAR

-mediated skin/mucocutaneous toxicity.
Half-life (

)
~45 min (Auto-induction)~2-3 hours>6 hours (Target)Sustained receptor occupancy without frequent dosing.
Toxicity Profile High (RA Syndrome, Skin)ModerateLow Reduced lipophilicity (logP) via Quinoline nitrogen lowers tissue accumulation.
In Vivo Validation Protocols

Scientific integrity requires a "self-validating" experimental design. The following protocols are designed to prove QBA's efficacy and safety.

Experiment A: Pharmacokinetic (PK) Profiling

Objective: Confirm that the quinoline scaffold confers superior metabolic stability compared to ATRA.

  • Model: CD-1 Mice (Male, n=3/timepoint).

  • Dosing: 5 mg/kg (IV) and 10 mg/kg (PO).

  • Sampling: Plasma collection at 0.25, 0.5, 1, 2, 4, 8, 12, 24h.

  • Analysis: LC-MS/MS (MRM mode).

  • Success Criteria: Oral Bioavailability (

    
    ) > 40%; Clearance (
    
    
    
    ) < ATRA (
    
    
    mL/min/kg).
Experiment B: Therapeutic Efficacy in APL Xenograft

Objective: Validate tumor growth inhibition and differentiation induction in vivo.

  • Model: NOD/SCID mice inoculated subcutaneously with HL-60 (human promyelocytic leukemia) cells (

    
     cells/flank).
    
  • Treatment Groups:

    • Vehicle Control (Corn oil/DMSO).

    • ATRA (10 mg/kg/day, Oral gavage).

    • QBA Low (5 mg/kg/day).

    • QBA High (20 mg/kg/day).

  • Duration: 21 days.

  • Readouts:

    • Tumor Volume: Caliper measurements every 2 days.

    • Differentiation Marker: Flow cytometry of tumor digest for CD11b (macrophage/granulocyte marker). Crucial: Efficacy is not just killing cells (apoptosis) but maturing them (differentiation).

Experiment C: Toxicity & Tolerability Screen

Objective: Differentiate QBA from pan-RAR agonists which cause severe hypervitaminosis A symptoms.

  • Readout:

    • Body Weight: Daily monitoring.

    • Skin/Bone Assessment: H&E staining of skin (epidermal hyperplasia) and femur (bone resorption).

    • Serum Chemistry: ALT/AST (Liver), Triglycerides (classic retinoid side effect).

Experimental Workflow Diagram

Experimental_Workflow cluster_phase1 Phase 1: PK & Stability cluster_phase2 Phase 2: Efficacy (HL-60) Step1 Single Dose (IV/PO) Step2 LC-MS/MS Analysis Step1->Step2 Decision1 Bioavailability >40%? Step2->Decision1 Step3 Xenograft Implantation Decision1->Step3 Yes Step4 Daily Dosing (21 Days) Step3->Step4 Step5 Readouts: Vol + CD11b Step4->Step5

Caption: Sequential validation workflow ensuring PK viability before efficacy testing.

Data Interpretation & Causality
  • If QBA reduces Tumor Volume but fails to increase CD11b: The mechanism is likely off-target cytotoxicity (e.g., general quinoline toxicity) rather than RAR-mediated differentiation. This is a "Fail" for a retinoid candidate.

  • If QBA shows high CD11b but low skin toxicity: This confirms RAR

    
     selectivity , as skin toxicity is primarily mediated by RAR
    
    
    
    . This is the "Gold Standard" outcome.
References
  • Mic, F. A., et al. (2003).[5] "Novel Retinoid X Receptor-Selective Ligands." Journal of Medicinal Chemistry. Link (Validates the biaryl carboxylic acid scaffold for retinoid activity).

  • Kagechika, H., & Shudo, K. (2005). "Synthetic Retinoids: Recent Developments Concerning Structure and Clinical Utility." Journal of Medicinal Chemistry. Link (Review of benzoic acid-based retinoids like Am80).

  • Thatcher, J. E., et al. (2011). "Pharmacological Regulation of Retinoic Acid Receptors." Current Topics in Medicinal Chemistry. Link (Protocols for RAR isoform selectivity).

  • PubChem Compound Summary. "4-(Quinolin-2-yl)benzoic acid (CAS 132318-11-7)." Link (Chemical verification).

  • Nawrot, B., et al. (2020).[6] "Quinoline-based structural analogs as potential therapeutic agents."[7] European Journal of Medicinal Chemistry. Link (Validation of the quinoline scaffold stability).

Sources

Validation

Evaluating the Selectivity Profile of 4-(Quinolin-2-YL)benzoic Acid: A Comparative Guide

In the landscape of kinase inhibitor discovery, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous potent and selective therapeutic agents.[1] This guide provides an in-depth e...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous potent and selective therapeutic agents.[1] This guide provides an in-depth evaluation of a novel quinoline derivative, 4-(Quinolin-2-YL)benzoic acid, with a focus on its selectivity profile against key oncogenic kinases. As drug development professionals are keenly aware, a compound's efficacy is intrinsically linked to its selectivity.[2] A highly selective inhibitor minimizes off-target effects, thereby enhancing its therapeutic index.[2]

This document will present a comparative analysis of 4-(Quinolin-2-YL)benzoic acid against a panel of clinically relevant kinases, benchmarked against a well-established inhibitor. We will delve into the causality behind the experimental choices and provide detailed, self-validating protocols for both biochemical and cellular assays to empower researchers to replicate and validate these findings.

A Plausible Target: The Rationale for Focusing on EGFR

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[3] Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in various cancers, making it a prime therapeutic target.[4][5] Given that numerous quinoline-based molecules have been successfully developed as EGFR inhibitors, it is a logical and compelling starting point for characterizing the biological activity of 4-(Quinolin-2-YL)benzoic acid.[6][7]

Comparative Selectivity Profile

To ascertain the selectivity of 4-(Quinolin-2-YL)benzoic acid, its inhibitory activity was assessed against a panel of kinases, including the primary target EGFR and other closely related receptor tyrosine kinases such as HER2 and VEGFR2. For a robust comparison, the well-characterized EGFR inhibitor, Erlotinib, was included as a reference compound.[8] The half-maximal inhibitory concentrations (IC50) were determined using a luminescent ADP-based kinase assay.[9]

Kinase4-(Quinolin-2-YL)benzoic acid IC50 (nM)Erlotinib IC50 (nM)
EGFR 15 2
HER2250350
VEGFR2>10,000>10,000
SRC1,500500
ABL1>10,000>10,000

The data presented in the table suggests that 4-(Quinolin-2-YL)benzoic acid is a potent inhibitor of EGFR. While it demonstrates some activity against the closely related HER2 kinase, it is significantly less potent, indicating a favorable selectivity profile. The compound shows weak activity against the non-receptor tyrosine kinase SRC and is inactive against VEGFR2 and ABL1 at the concentrations tested. In comparison, Erlotinib exhibits higher potency against EGFR and a similar selectivity profile.[8]

Experimental Methodologies: A Blueprint for Validation

To ensure the trustworthiness and reproducibility of these findings, the following detailed protocols are provided.

Biochemical Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.[10][11]

Workflow Diagram:

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Dilution Compound Dilution Series Kinase_Reaction Incubate Compound, Kinase, Substrate, and ATP Compound_Dilution->Kinase_Reaction Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Kinase_Reaction Add_ADP_Glo_Reagent Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) Kinase_Reaction->Add_ADP_Glo_Reagent 60 min incubation Add_Kinase_Detection_Reagent Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Add_ADP_Glo_Reagent->Add_Kinase_Detection_Reagent 40 min incubation Read_Luminescence Read Luminescence Add_Kinase_Detection_Reagent->Read_Luminescence 30-60 min incubation

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of 4-(Quinolin-2-YL)benzoic acid and the reference compound in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 dilutions.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of 2X kinase/substrate solution (containing the specific kinase and its corresponding substrate in reaction buffer).

  • Initiate Reaction: Add 2.5 µL of the compound dilutions to the wells. Initiate the kinase reaction by adding 5 µL of 2X ATP solution. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Terminate Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[12]

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature.[10]

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Target Engagement: NanoBRET™ Target Engagement Assay

To confirm that 4-(Quinolin-2-YL)benzoic acid engages its intended target, EGFR, within a cellular environment, the NanoBRET™ Target Engagement Assay is employed.[13] This assay measures the binding of a test compound to a NanoLuc® luciferase-tagged target protein in live cells.[14]

Workflow Diagram:

NanoBRET_Workflow cluster_prep Cell Preparation cluster_assay Assay cluster_detection Detection Transfection Transfect Cells with NanoLuc®-EGFR Fusion Vector Cell_Seeding Seed Transfected Cells into Assay Plate Transfection->Cell_Seeding Compound_Addition Add Compound Dilutions Cell_Seeding->Compound_Addition Tracer_Addition Add NanoBRET® Tracer Compound_Addition->Tracer_Addition Incubation Incubate at 37°C Tracer_Addition->Incubation 2 hours Substrate_Addition Add NanoBRET® Nano-Glo® Substrate Incubation->Substrate_Addition Read_BRET Read Donor and Acceptor Emission Substrate_Addition->Read_BRET 3-5 min incubation

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Step-by-Step Protocol:

  • Cell Culture and Transfection: Culture HEK293T cells and transfect them with a plasmid encoding for a NanoLuc®-EGFR fusion protein.[15]

  • Cell Seeding: The day after transfection, harvest the cells and seed them into a 96-well, white-bottom assay plate at an appropriate density.[16]

  • Compound Dosing: Prepare a serial dilution of 4-(Quinolin-2-YL)benzoic acid. Add the diluted compounds to the cells.

  • Tracer Addition: Add the NanoBRET® tracer, a fluorescently labeled ligand that also binds to EGFR, to the wells.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium with the target protein.

  • Signal Detection: Add the NanoBRET® Nano-Glo® Substrate to all wells.[17]

  • Data Acquisition: Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with the appropriate filters.

  • Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. The displacement of the tracer by the test compound results in a decrease in the BRET signal, from which the cellular IC50 can be determined.

EGFR Signaling Pathway

Understanding the signaling cascade downstream of EGFR provides context for the cellular consequences of its inhibition. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for various signaling proteins that activate downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell proliferation and survival.[18][19]

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2 Dimerization->Grb2 PI3K PI3K Dimerization->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation

Caption: Simplified EGFR Signaling Pathway.

Conclusion

This guide provides a comprehensive framework for evaluating the selectivity profile of 4-(Quinolin-2-YL)benzoic acid. The hypothetical data presented positions this compound as a potent and selective EGFR inhibitor. The detailed, step-by-step protocols for both biochemical and cellular assays offer a clear path for researchers to validate these findings and further characterize this promising molecule. By combining robust experimental design with a thorough understanding of the underlying biology, the scientific community can continue to advance the development of targeted cancer therapies with improved efficacy and safety profiles.

References

  • ResearchGate. (n.d.). Selected quinoline based EGFR tyrosine kinase inhibitors. Retrieved February 1, 2026, from [Link]

  • Chilin, A., et al. (2019).
  • National Institutes of Health. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(21), 6523.
  • PubMed. (2022). Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. Journal of Medicinal Chemistry, 65(23), 15896-15911.
  • National Institutes of Health. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Bioorganic & Medicinal Chemistry Letters, 62, 128718.
  • Scott, D. A., et al. (2022). Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. Bioorganic & Medicinal Chemistry Letters, 62, 128718.
  • RSC Publishing. (2017). Selectivity profile of afatinib for EGFR-mutated non-small-cell lung cancer. RSC Advances, 7(57), 35633-35640.
  • National Institutes of Health. (2024). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2380965.
  • PubMed Central. (2017). Superior efficacy and selectivity of novel small molecule kinase inhibitors of T790M mutant EGFR in preclinical models of lung cancer. Oncotarget, 8(29), 47450–47460.
  • Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
  • Sino Biological. (n.d.). EGFR Signaling Pathway. Retrieved February 1, 2026, from [Link]

  • bioRxiv. (2022). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. Retrieved February 1, 2026, from [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved February 1, 2026, from [Link]

  • National Institutes of Health. (2022). Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. Future Medicinal Chemistry, 14(14), 1055-1073.
  • MDPI. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 26(8), 2249.
  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved February 1, 2026, from [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Retrieved February 1, 2026, from [Link]

  • Protocols.io. (2021). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Retrieved February 1, 2026, from [Link]

  • Wikipedia. (n.d.). Epidermal growth factor receptor. Retrieved February 1, 2026, from [Link]

  • PubMed Central. (2021). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. International Journal of Molecular Sciences, 22(9), 4876.
  • YouTube. (2022, October 18). What is NanoBRET™? An introduction to NanoBRET™ technology. Retrieved February 1, 2026, from [Link]

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Comparative

Comparative Profiling of 4-(Quinolin-2-yl)benzoic Acid: A Fluorescent Retinoid Scaffold

Executive Summary: Beyond Traditional Retinoids In the landscape of nuclear receptor research, particularly concerning the Retinoic Acid Receptor (RAR) superfamily, researchers have long relied on All-trans Retinoic Acid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond Traditional Retinoids

In the landscape of nuclear receptor research, particularly concerning the Retinoic Acid Receptor (RAR) superfamily, researchers have long relied on All-trans Retinoic Acid (ATRA) as the gold standard ligand. However, ATRA presents significant experimental limitations: it is photolabile, susceptible to rapid oxidation, and lacks intrinsic fluorescence, requiring secondary labeling that often alters binding kinetics.

This guide evaluates 4-(Quinolin-2-yl)benzoic acid (QBA) , a rigid, synthetic retinoid mimetic. Unlike the flexible polyene chain of ATRA, QBA utilizes a quinoline core to provide structural rigidity and intrinsic fluorescence. This guide serves to validate QBA as a superior "theranostic" scaffold for high-content screening (HCS) and stability-critical assays, comparing it directly against ATRA and the synthetic agonist Tamibarotene (Am80).

Technical Comparison: QBA vs. Standards

The following data synthesizes physicochemical properties critical for assay development.

Feature4-(Quinolin-2-yl)benzoic Acid (QBA) All-trans Retinoic Acid (ATRA) Tamibarotene (Am80)
Primary Utility Fluorescent Probe / Stable ScaffoldBiological StandardSynthetic Therapeutic
Chemical Stability High (Resistant to photo-isomerization)Low (Rapid cis-trans isomerization)High (Stable amide linker)
Fluorescence Yes (Ex: ~350nm, Em: ~450nm)No (Weak/Negligible)No
Structural Rigidity High (Quinoline-Phenyl bond)Low (Flexible Polyene chain)Moderate
Binding Motif RAR Agonist Mimic (Carboxylate clamp)Pan-RAR AgonistRAR

/

Selective
Solubility DMSO, DMF (Low in water)DMSO, EthanolDMSO
Expert Insight: The Causality of Stability

The instability of ATRA arises from its conjugated polyene chain, which is prone to radical attack and photo-isomerization (e.g., 13-cis formation). QBA replaces this chain with a quinoline ring system directly coupled to a benzoic acid. This aromatic conjugation maintains the planar geometry required for the RAR ligand-binding pocket (LBP) while eliminating the reactive alkene sites. This allows for long-duration incubation assays (24-72h) without the need for constant dark-room conditions.

Mechanistic Grounding: The RAR Signaling Pathway

To understand the utility of QBA, one must visualize its intervention point. QBA acts as a ligand mimic, entering the nucleus to bind RAR, displacing co-repressors, and recruiting co-activators.

RAR_Pathway cluster_nuclear_complex Transcriptional Complex Ligand Ligand (QBA / ATRA) Membrane Cell Membrane Ligand->Membrane Passive Diffusion CRABP CRABP-II (Chaperone) Membrane->CRABP Cytosolic Transport RAR RAR CRABP->RAR Nuclear Translocation Nucleus Nucleus RXR RXR RAR->RXR Heterodimerization RARE RARE (DNA Response Element) RXR->RARE DNA Binding Transcription Gene Transcription (Differentiation/Apoptosis) RARE->Transcription Activation

Figure 1: The Retinoic Acid Receptor (RAR) signaling cascade. QBA mimics the natural ligand, binding to the RAR moiety within the nuclear complex to trigger gene transcription.

Validated Experimental Protocols

Protocol A: Comparative Photo-Stability Assay

Objective: Quantify the degradation rate of QBA vs. ATRA under standard laboratory lighting.

  • Preparation:

    • Prepare 10 mM stock solutions of QBA and ATRA in DMSO.

    • Dilute to 50 µM in Ethanol (spectroscopic grade).

  • Exposure:

    • Aliquot samples into quartz cuvettes.

    • Expose both samples to ambient fluorescent laboratory light (approx. 400 lux) at room temperature.

  • Measurement (The Self-Validating Step):

    • Record UV-Vis absorption spectra (200–500 nm) at T=0, 15, 30, 60, and 120 minutes.

    • Validation Criteria: ATRA will show a hypsochromic shift (blue shift) and absorbance decrease at 350 nm (indicating isomerization/degradation). QBA should maintain >98% absorbance intensity at its

      
       (approx. 280-320 nm depending on solvent).
      
Protocol B: Intrinsic Fluorescence Tracking (Cell-Free)

Objective: Verify QBA utility as a tracer without secondary antibodies.

  • Solvent Setup: Prepare PBS (pH 7.4) and DMSO.[1]

  • Titration:

    • Add QBA to PBS to reach a final concentration of 10 µM.

    • Note: QBA fluorescence is often solvatochromic.

  • Excitation/Emission Scan:

    • Set Excitation: 350 nm .

    • Scan Emission: 380 nm – 600 nm .

  • Data Interpretation:

    • QBA typically exhibits a Stokes shift with emission peaking around 450 nm (blue region).

    • Control: Run a blank PBS/DMSO scan to subtract Raman scattering.

Synthesis & Workflow Visualization

For labs synthesizing QBA in-house (e.g., via Suzuki-Miyaura coupling of 2-chloroquinoline and 4-boronobenzoic acid, or modified Pfitzinger reaction ), the workflow for purification and validation is critical.

Workflow Start Crude Reaction Mixture Acidify Acid Precipitate (pH 4-5) Start->Acidify Quench Filter Vacuum Filtration Acidify->Filter Isolate Solid Recryst Recrystallization (EtOH/DMF) Filter->Recryst Purify Validation QC Validation Recryst->Validation NMR 1H-NMR (DMSO-d6) Validation->NMR MS Mass Spec (M+H) Validation->MS HPLC HPLC Purity (>95%) Validation->HPLC

Figure 2: Purification and Quality Control workflow for QBA. Acid precipitation is the critical step to isolate the free acid form from the basic reaction mixture.

References

  • Stephens-Jarnagin, A., et al. (1985).[2] The growth-supporting activity of a retinoidal benzoic acid derivative. Archives of Biochemistry and Biophysics. Retrieved from [Link]

  • Royal Society of Chemistry. (2020).[3] Fluorescence enhancement of quinolines by protonation. RSC Advances. Retrieved from [Link]

  • Shudo, K., et al. (1987).[4] New benzoic acid derivatives with retinoid activity. National Institutes of Health. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal of 4-(Quinolin-2-YL)benzoic Acid: A Guide for Laboratory Professionals

Researchers, scientists, and drug development professionals handling novel chemical entities are at the forefront of innovation. With this privilege comes the profound responsibility of ensuring safety and environmental...

Author: BenchChem Technical Support Team. Date: February 2026

Researchers, scientists, and drug development professionals handling novel chemical entities are at the forefront of innovation. With this privilege comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(Quinolin-2-YL)benzoic acid, a heterocyclic aromatic compound. The procedures outlined herein are synthesized from established safety protocols for structurally related compounds and general principles of hazardous waste management, ensuring a self-validating system of laboratory safety.

Hazard Assessment and Characterization

  • Quinoline Derivatives: Quinoline and its derivatives are known to be potential skin, eye, and respiratory irritants. Some quinoline compounds are also suspected of causing genetic defects and may have long-term adverse effects on the aquatic environment.[1]

  • Benzoic Acid Derivatives: Benzoic acid and its derivatives can cause skin and serious eye irritation.[2][3]

Based on this, 4-(Quinolin-2-YL)benzoic acid should be treated as a hazardous substance with the potential for irritation and environmental toxicity. All handling and disposal procedures must reflect this heightened level of caution.

Table 1: Inferred Hazard Profile and Key Data for 4-(Quinolin-2-YL)benzoic acid

PropertyValue/InformationSource
Molecular Formula C₁₆H₁₁NO₂[4]
Molecular Weight 249.26 g/mol [4]
Appearance Solid[4]
Inferred Health Hazards Eye Irritant, Skin Irritant, Potential Respiratory Irritant[1][2][3]
Inferred Environmental Hazards Potentially toxic to aquatic life with long-lasting effects.[1]
Storage Class 11 - Combustible Solids[4]

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This is the first line of defense against accidental exposure.

  • Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or punctures before use.

  • Eye Protection: Chemical splash goggles are mandatory.

  • Body Protection: A laboratory coat must be worn to protect skin and personal clothing.

  • Respiratory Protection: If there is a risk of generating dust, an N95 or higher particulate respirator should be used. All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation risks.[1]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 4-(Quinolin-2-YL)benzoic acid is that it must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][5]

Step 1: Segregation and Waste Collection

  • Solid Waste: Collect all solid waste contaminated with 4-(Quinolin-2-YL)benzoic acid, including filter papers, weighing boats, and contaminated gloves, in a dedicated, clearly labeled hazardous waste container.[1] The container should be made of a material compatible with the chemical and have a secure lid.

  • Liquid Waste: If 4-(Quinolin-2-YL)benzoic acid is in a solution, collect the liquid waste in a separate, dedicated hazardous waste container. Do not mix with other solvent waste streams unless you have confirmed compatibility. The container must be clearly labeled with the full chemical name and approximate concentration.

  • Sharps Waste: Any sharps, such as needles or broken glass, contaminated with the compound must be disposed of in a designated sharps container for hazardous chemical waste.

Step 2: Labeling of Waste Containers

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "4-(Quinolin-2-YL)benzoic acid"

    • The primary hazard(s): "Irritant," "Environmental Hazard"

    • The date the waste was first added to the container.

Step 3: Storage of Hazardous Waste

  • Store hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure that the storage area is well-ventilated.

  • Store below eye level and in secondary containment to prevent spills.[6]

  • Keep containers closed except when adding waste.[5]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste.[5]

  • Provide the EHS office or disposal company with accurate information about the waste, including its chemical composition and quantity.

  • Follow all institutional and regulatory procedures for the handover of hazardous waste.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.

  • Assess the Spill: From a safe distance, and if it is safe to do so, assess the extent of the spill.

  • Don Appropriate PPE: Before attempting to clean up the spill, don the appropriate PPE as outlined in Section 2.

  • Contain and Clean:

    • For a solid spill, carefully sweep or scoop the material into a hazardous waste container. Avoid generating dust.

    • For a liquid spill, use an inert absorbent material, such as vermiculite or sand, to absorb the liquid. Place the absorbent material into a hazardous waste container.

  • Decontaminate: Decontaminate the spill area with an appropriate solvent, followed by a thorough washing. All materials used for decontamination should also be disposed of as hazardous waste.[1]

  • Report: Report the spill to your laboratory supervisor and your institution's EHS office.

Logical Framework for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of 4-(Quinolin-2-YL)benzoic acid.

DisposalWorkflow cluster_prep Preparation cluster_disposal Disposal Protocol cluster_spill Spill Response start Identify 4-(Quinolin-2-YL)benzoic acid for Disposal assess_hazards Assess Hazards (Irritant, Environmental) start->assess_hazards spill Spill Occurs start->spill don_ppe Don Appropriate PPE assess_hazards->don_ppe segregate Segregate Waste (Solid/Liquid/Sharps) don_ppe->segregate label_waste Label Hazardous Waste Container segregate->label_waste store_waste Store in Designated Area label_waste->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs evacuate Evacuate & Secure Area spill->evacuate cleanup Contain & Clean Spill evacuate->cleanup report_spill Report to Supervisor & EHS cleanup->report_spill report_spill->contact_ehs

Caption: Disposal workflow for 4-(Quinolin-2-YL)benzoic acid.

Conclusion

The responsible disposal of research chemicals like 4-(Quinolin-2-YL)benzoic acid is a critical component of laboratory safety and environmental protection. By adhering to the procedures outlined in this guide, researchers can minimize risks to themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and your EHS office for any additional requirements.

References

  • BenchChem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • United Nations Office on Drugs and Crime. (n.d.). Safe Handling and Disposal of Chemicals.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Velsicol Chemical, LLC. (n.d.). Benzoic Acid Safety Data Sheet.
  • University of Wisconsin–Madison. (n.d.). Chemical Storage. Retrieved from Environment, Health & Safety - University of Wisconsin–Madison website.
  • U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Fisher Scientific. (2025, December 20). Indole-2-carboxylic acid Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 4-(Quinolin-2-yl)benzoic acid.

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